1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Descripción
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Propiedades
IUPAC Name |
1-[1-(cyclopropylmethyl)pyrazol-4-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)9-4-10-11(6-9)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBOZBZQPVYSPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on highly functionalized, low-molecular-weight building blocks. 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (also known as 1-(cyclopropylmethyl)-4-acetylpyrazole) is a privileged scaffold that bridges the gap between simple pyrazoles and advanced polycyclic therapeutic agents.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptions. Here, we will dissect the causality behind its physicochemical properties, explore a self-validating synthetic methodology, and map its critical role in the development of next-generation therapeutics, including Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[1] and Factor Xa inhibitors[2].
Physicochemical Profiling and Structural Rationale
The utility of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one stems from the deliberate combination of three distinct chemical moieties: the pyrazole core, the cyclopropylmethyl appendage, and the 4-acetyl handle.
Quantitative Data Summary
To predict the pharmacokinetic viability of downstream drug candidates, we must first establish the baseline properties of this building block.
| Property | Value | Rationale / Impact on Drug Design |
| Molecular Formula | C9H12N2O | Low atom count ensures the final elaborated drug remains within Lipinski’s Rule of 5. |
| Molecular Weight | 164.20 g/mol | Provides a minimal molecular weight penalty during fragment-based drug discovery. |
| Topological Polar Surface Area (TPSA) | ~34.9 Ų | Excellent membrane permeability; ideal for targeting intracellular kinases. |
| Hydrogen Bond Donors (HBD) | 0 | Absence of HBDs enhances lipophilicity and passive cellular diffusion. |
| Hydrogen Bond Acceptors (HBA) | 2 (N, O) | The sp2 pyrazole nitrogen and carbonyl oxygen act as critical hinge-binding anchors. |
| Estimated LogP | 1.5 - 2.0 | Optimal lipophilic balance, preventing excessive non-specific protein binding. |
The Causality of Structural Design
-
The Cyclopropylmethyl Motif: Unlike straight-chain alkyl groups (e.g., n-butyl) which are highly susceptible to rapid cytochrome P450-mediated ω -oxidation, the cyclopropyl ring introduces steric bulk and metabolic stability. It provides a "bent" lipophilic surface that perfectly occupies tight hydrophobic pockets in target proteins, such as the hinge region of kinases or the binding pockets of 5HT1F receptors[3].
-
The 4-Acetyl Group: This is a highly reactive bi-functional handle. The methyl ketone can undergo condensation with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone—a classic 1,3-dielectrophile precursor used to synthesize complex fused systems like pyrazolo[1,5-a]pyrimidines[4].
Self-Validating Synthetic Methodology
The most efficient and scalable route to synthesize 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one is via the SN2 N-alkylation of 4-acetyl-1H-pyrazole.
Experimental Protocol: N-Alkylation Workflow
Reagents:
-
4-acetyl-1H-pyrazole (1.0 eq, 10.0 mmol, 1.10 g)
-
(Bromomethyl)cyclopropane (1.2 eq, 12.0 mmol, 1.62 g)
-
Potassium carbonate ( K2CO3 , 2.0 eq, 20.0 mmol, 2.76 g)
-
Anhydrous N,N-Dimethylformamide (DMF, 20 mL)
Step-by-Step Procedure:
-
Deprotonation: Dissolve 4-acetyl-1H-pyrazole in anhydrous DMF at 25 °C. Add K2CO3 and stir for 30 minutes.
-
Mechanistic Causality: K2CO3 is a mild base sufficient to deprotonate the acidic pyrazole proton. DMF, a polar aprotic solvent, is critical here; it solvates the potassium cation but leaves the pyrazolide anion "naked" and highly nucleophilic, drastically accelerating the subsequent SN2 attack.
-
-
Alkylation: Add (bromomethyl)cyclopropane dropwise over 10 minutes. Heat the reaction mixture to 65 °C under a nitrogen atmosphere.
-
In-Process Control (IPC) - The Self-Validating Step: At t=6 hours, sample 10 µL of the reaction, dilute in 1 mL acetonitrile, and analyze via LC-MS.
-
Validation Logic: The protocol validates itself through mass displacement. The starting material presents an [M+H]+ of 111.1 m/z. The target product presents an [M+H]+ of 165.1 m/z. If the 111.1 m/z peak persists at >5% relative abundance, it indicates electrophile depletion or insufficient deprotonation. The corrective action is to add 0.5 eq of K2CO3 and 0.2 eq of the alkylating agent, stirring for an additional 2 hours.
-
-
Workup: Cool to room temperature, quench with 50 mL of ice-cold distilled water, and extract with Ethyl Acetate ( 3×30 mL).
-
Purification: Wash the combined organic layers with brine ( 5×20 mL) to remove residual DMF. Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel chromatography (Hexane:Ethyl Acetate 7:3) to yield the pure product.
Synthetic workflow for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one via SN2 N-alkylation.
Applications in Advanced Drug Discovery
The true value of this molecule lies in its downstream applications. By converting the 4-acetyl group into various heterocyclic systems, researchers can generate highly potent inhibitors.
Case Study: HPK1 Inhibitors in Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibiting HPK1 enhances T-cell activation, making it a prime target for cancer immunotherapy. Recent patent literature, such as, highlights the use of substituted pyrazoles—specifically those bearing cyclopropylmethyl groups—to synthesize aminopyrazine-based HPK1 inhibitors[1]. The cyclopropylmethyl group fits optimally into the hydrophobic sub-pocket of the HPK1 ATP-binding site, while the pyrazole nitrogen forms a critical hydrogen bond with the kinase hinge region.
Role of pyrazole-derived HPK1 inhibitors in rescuing T-cell receptor (TCR) signaling.
Case Study: Factor Xa Inhibitors
Beyond oncology, this scaffold is instrumental in cardiovascular medicine. Nitrogen-containing heterobicycles derived from 4-acetylpyrazoles have been extensively patented as Factor Xa inhibitors for the treatment of thromboembolic disorders[2]. The acetyl group is typically subjected to a Claisen condensation or reacted with hydrazine derivatives to build the extended bicyclic core required to bridge the S1 and S4 pockets of the Factor Xa active site.
References
- Title: Aminopyrazine compounds as HPK1 inhibitor and the use thereof (WO2021032148A1)
- Title: 5HT1F agonists for the treatment of migraine (US5721252A)
-
Title: Synthesis of pyrazolo[1,5-a]pyrimidines Source: ResearchGate URL: [Link]
- Title: Nitrogen containing heterobicycles as factor Xa inhibitors (WO2000039131A1)
Sources
- 1. WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]
- 2. WO2000039131A1 - Nitrogen containing heterobicycles as factor xa inhibitors - Google Patents [patents.google.com]
- 3. US5721252A - 5HT1F agonists for the treatment of migraine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Characterization of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the essential physicochemical characterization of the novel compound 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one. As this molecule represents a unique chemical entity, this document outlines the foundational steps for its analysis, focusing on the determination of its molecular weight and a detailed, field-proven workflow for elucidating its crystal structure. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the data generated.
Part 1: Foundational Physicochemical Properties
The initial step in the characterization of any new chemical entity is the confirmation of its identity and fundamental properties. For 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, this begins with its molecular formula and weight.
Molecular Formula and Weight
The molecular formula of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one is C9H12N2O. The molecular weight is a critical parameter, calculated from the sum of the atomic weights of its constituent atoms.
To experimentally verify the molecular weight, high-resolution mass spectrometry (HRMS) is the method of choice. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental composition.
Table 1: Physicochemical Properties of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
| Property | Value | Method of Determination |
| Molecular Formula | C9H12N2O | Deduced from Synthesis |
| Molecular Weight (Calculated) | 164.20 g/mol | Sum of Atomic Weights |
| CAS Number | 1784673-98-8 |
Synthesis Overview
A plausible synthetic route for obtaining a pure sample of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one is essential for subsequent structural analysis. A common approach to pyrazole synthesis is through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. In this case, (cyclopropylmethyl)hydrazine would be a key reagent.
Part 2: Elucidation of the Crystal Structure: A Methodological Guide
As of the latest literature review, the crystal structure of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one has not been publicly reported. Therefore, this section provides a detailed, authoritative workflow for determining its three-dimensional atomic arrangement via single-crystal X-ray diffraction. This technique is the definitive method for establishing the precise connectivity, conformation, and packing of molecules in a crystalline solid.[1][2]
The Foundational Importance of Crystallization
The most critical and often most challenging step in X-ray crystallography is obtaining a high-quality single crystal.[3] The crystal must be of sufficient size (typically >0.1 mm in all dimensions), possess a regular and well-ordered internal structure, and be free from significant defects like cracks or twinning.[1]
Experimental Protocol: Growing Single Crystals
-
Purification of the Compound: The starting material must be of the highest possible purity. Techniques such as column chromatography or recrystallization are employed to remove any impurities that could inhibit crystal growth.
-
Solvent Selection: A screening of various solvents and solvent mixtures is performed to find a system in which the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated compound solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant into the drop induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.
-
Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution
Once a suitable crystal is obtained, the process of determining its structure involves three main stages: data collection, structure solution, and refinement.[1]
Workflow for Single-Crystal X-ray Diffraction
Caption: Workflow for solving a small molecule crystal structure.
Step-by-Step Experimental Protocol:
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often in a cryo-stream of nitrogen gas to minimize radiation damage during data collection.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[3] Each diffraction spot's intensity and position are recorded.
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each reflection.[3]
-
Structure Solution: For small molecules like 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, the "phase problem" is typically solved using direct methods.[1] This mathematical approach uses statistical relationships between the reflection intensities to determine initial phases.
-
Model Building and Refinement: An initial electron density map is calculated using the measured intensities and the solved phases.[3][4] An atomic model is then built into this map. This model is then refined using a least-squares algorithm to improve the agreement between the calculated and observed diffraction data.
-
Structure Validation: The final structure is rigorously checked for geometric and crystallographic reasonability.
Part 3: Interpreting the Crystal Structure
The result of a successful crystal structure determination is a detailed three-dimensional model of the molecule. This model provides a wealth of information, including:
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Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.
-
Conformation: The specific spatial arrangement of the atoms, including the orientation of the cyclopropylmethyl and acetyl groups.
-
Intermolecular Interactions: Identification of any hydrogen bonds, van der Waals forces, or other interactions that dictate how the molecules pack together in the crystal lattice.
This information is invaluable for understanding the molecule's properties and for designing future experiments, particularly in the context of drug development where molecular shape and intermolecular interactions are critical for binding to biological targets.
References
-
Wikipedia. X-ray crystallography. [Link]
-
Blow, D. M. (2002). x Ray crystallography. Journal of Clinical Pathology, 55(10), 728–734. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3596939, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. [Link]
-
MilliporeSigma. 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one. [Link]
-
ResearchGate. Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with... [Link]
-
Chemistry LibreTexts. 2.2: Molecular Weight Determination. [Link]
-
Chemistry LibreTexts. X-ray Crystallography. [Link]
-
The University of Queensland, School of Chemistry and Molecular Biosciences. Small molecule X-ray crystallography. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 565593, 1-(1H-Pyrazol-4-yl)-ethanone. [Link]
-
Cambridge University Press. Molecular weight determination. [Link]
-
NextSDS. 1-(cyclopropylmethyl)-1H-pyrazol-4-ol — Chemical Substance Information. [Link]
-
Polymer Science Learning Center. Determination of Molecular Weight. [Link]
-
National Center for Biotechnology Information. Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link]
-
Unacademy. How To Determine Molecular Weight?. [Link]
-
NIST. Ethanone, 1-(1H-pyrazol-4-yl)-. [Link]
-
Excillum. Small molecule crystallography. [Link]
-
Fiveable. 10.1 X-ray crystallography principles and applications. [Link]
-
wikiHow. How to Calculate Molecular Weight. [Link]
-
Taylor & Francis Online. Principles of X-ray crystallography. [Link]
-
ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. [Link]
Sources
Structural Elucidation of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one: A Comprehensive NMR Analysis Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry, substituted pyrazoles serve as privileged pharmacophores due to their robust metabolic stability and capacity for diverse hydrogen-bonding interactions. Specifically, 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (also known as 4-acetyl-1-(cyclopropylmethyl)-1H-pyrazole) is a critical intermediate in the synthesis of kinase inhibitors and GPCR modulators [1].
As a Senior Application Scientist, I emphasize that the structural validation of such heterocycles cannot rely solely on mass spectrometry. The regiochemistry of the pyrazole ring (1,4-disubstitution vs. 1,3- or 1,5-disubstitution) and the integrity of the highly strained cyclopropylmethyl moiety necessitate rigorous Nuclear Magnetic Resonance (NMR) spectroscopy. This whitepaper outlines a self-validating analytical workflow, detailing the causality behind experimental parameters and spectral assignments.
Mechanistic Rationale for Experimental Design
To establish a self-validating structural proof, the experimental design must account for the unique relaxation dynamics and tautomeric properties of the molecule.
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Solvent Selection (CDCl₃): Chloroform-d is selected not merely for solubility, but because it lacks exchangeable protons that could obscure the highly shielded cyclopropyl resonances (0.30–1.50 ppm). Furthermore, the deuterium lock provides a stable frequency reference, minimizing spectral drift during long ¹³C acquisitions.
-
Prototropic Exchange Suppression: In unsubstituted pyrazoles, rapid N1–N2 proton exchange broadens C3 and C5 signals, making them indistinguishable. Alkylation at N1 with the cyclopropylmethyl group breaks this symmetry, locking the tautomeric state and yielding sharp, distinct resonances for the C3 and C5 positions [2].
-
Pulse Sequence Causality: For ¹H NMR, a 30° flip angle (zg30) is utilized. This optimizes the Ernst angle for the rapid longitudinal relaxation ( T1 ) of protons, maximizing the signal-to-noise ratio (SNR) per unit time. For quantitative ¹³C NMR, the relaxation delay ( D1 ) must be extended to ensure the fully relaxed acquisition of the quaternary C4 and carbonyl carbons, which lack dipole-dipole relaxation pathways from attached protons.
Step-by-Step Experimental Protocol
The following methodology ensures high-fidelity data acquisition, minimizing artifacts and phase distortions.
Step 1: Sample Preparation
-
Weigh exactly 15 mg (for ¹H) or 45 mg (for ¹³C/2D analysis) of the analyte.
-
Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ = 0.00 ppm).
-
Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates that could induce magnetic field inhomogeneities ( B0 distortion).
Step 2: ¹H NMR Acquisition (400 MHz)
-
Insert the sample into the probe and tune/match the ¹H channel to the exact solvent impedance.
-
Shim the Z-axis gradients (Z1 to Z5) until the CDCl₃ residual peak full-width at half-maximum (FWHM) is ≤ 0.8 Hz.
-
Execute a standard 1D sequence (zg30). Set the spectral width to 12 ppm, acquisition time (AQ) to 3.0 s, and relaxation delay ( D1 ) to 1.0 s. Acquire 16 transients.
Step 3: ¹³C{¹H} NMR Acquisition (100 MHz)
-
Switch to the ¹³C channel. Apply broadband proton decoupling using the WALTZ-16 composite pulse sequence to collapse complex scalar couplings into sharp singlets.
-
Execute the zgpg30 pulse program.
-
Critical Causality: Set D1 to 2.0–3.0 s. This extended delay is mandatory to allow the quaternary pyrazole C4 and the carbonyl carbon to return to thermal equilibrium, ensuring they are detectable above the baseline noise. Acquire 1024 transients.
Step 4: 2D NMR Validation (HSQC & HMBC)
-
Acquire a gradient-selected HSQC spectrum to map 1-bond ¹H-¹³C correlations.
-
Acquire a gradient-selected HMBC spectrum (optimized for nJCH = 8 Hz) to map 2- and 3-bond correlations. This step is the cornerstone of the self-validating system, as it definitively links the isolated cyclopropylmethyl spin system to the pyrazole core.
Data Presentation and Spectral Analysis
The chemical shifts observed are a direct consequence of the local electronic environment. The tables below summarize the quantitative data alongside the mechanistic causality for each assignment.
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | J (Hz) | Assignment Causality |
| Acetyl-CH₃ | 2.40 | Singlet (s) | 3H | - | Deshielded by the adjacent strongly electron-withdrawing carbonyl π -system. |
| N-CH₂ | 3.98 | Doublet (d) | 2H | 7.2 | Deshielded by the inductive effect of the electronegative N1 atom. |
| Pyrazole H-5 | 7.85 | Singlet (s) | 1H | - | Proximity to the N-alkyl group induces slight steric shielding relative to H-3. |
| Pyrazole H-3 | 7.92 | Singlet (s) | 1H | - | Isolated between N2 and C4; highly deshielded by the heteroaromatic ring current. |
| Cyclopropyl CH | 1.30 | Multiplet (m) | 1H | - | Aliphatic methine, shielded by the unusual σ -delocalization of the cyclopropane ring. |
| Cyclopropyl CH₂ (a) | 0.62 | Multiplet (m) | 2H | - | Strong anisotropic shielding. The Walsh model of cyclopropane orbitals dictates this upfield shift[3]. |
| Cyclopropyl CH₂ (b) | 0.38 | Multiplet (m) | 2H | - | Deeply shielded by the magnetic anisotropy of the cyclopropane ring current [3]. |
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment Causality |
| C=O | 193.2 | Cq | Highly deshielded carbonyl carbon due to oxygen electronegativity and sp2 hybridization. |
| Pyrazole C-5 | 140.2 | CH | Adjacent to N1; strongly deshielded by the direct inductive effect of the alkylated nitrogen [2]. |
| Pyrazole C-3 | 131.5 | CH | Adjacent to the sp2 hybridized N2; less deshielded than C-5 [2]. |
| Pyrazole C-4 | 124.8 | Cq | Quaternary carbon; shielded relative to C3/C5 due to electron donation from the nitrogens, but shifted slightly downfield by the acetyl group. |
| N-CH₂ | 55.8 | CH₂ | Aliphatic carbon directly bound to nitrogen. |
| Acetyl-CH₃ | 27.5 | CH₃ | Alpha to the carbonyl group. |
| Cyclopropyl CH | 11.2 | CH | High s -character of the strained C-C bonds shifts this significantly upfield. |
| Cyclopropyl CH₂ | 4.5 | CH₂ | Highly shielded methylene carbons, characteristic of the cyclopropane ring strain. |
Structural Elucidation & Validation Pathway
To guarantee trustworthiness, the structural assignment must not rely on 1D chemical shift heuristics alone. The workflow below illustrates the logical progression from 1D screening to 2D definitive mapping.
Logical workflow for the NMR structural elucidation of the pyrazole derivative.
Workflow Causality: The HMBC experiment (Node E) is the critical validator. A 3-bond correlation ( 3JCH ) will be observed between the N-CH₂ protons ( δ 3.98) and the Pyrazole C-5 carbon ( δ 140.2). No such correlation will exist for C-3 ( δ 131.5), allowing for the absolute, unambiguous assignment of the pyrazole regiochemistry, thereby validating the entire structural hypothesis.
References
- PubChem - 1-(1H-Pyrazol-4-yl)-ethanone | C5H6N2O | CID 565593. National Center for Biotechnology Information.
- ResearchGate - 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Discover the world's research.
- Canadian Science Publishing - The Barrier to Rotation in Cyclopropylmethyl Cations. Canadian Journal of Chemistry.
Technical Whitepaper: Safety, Handling, and Synthetic Applications of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
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Executive Summary
The compound 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of pyrimidine-based kinase inhibitors and allosteric modulators ()[1]. As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between theoretical chemical properties and practical laboratory execution. This guide provides a comprehensive safety data sheet (SDS) framework, physicochemical profiling, and self-validating handling protocols for drug development professionals.
Structural Causality and Physicochemical Profiling
Understanding the macroscopic hazards of a chemical requires a microscopic analysis of its structural architecture. The molecule, identified by[2], consists of three distinct functional domains, each dictating specific physical properties and handling requirements:
-
The Pyrazole Core: This nitrogen-rich aromatic scaffold acts as a strong hydrogen-bond acceptor. While this makes the molecule highly soluble in polar aprotic solvents (e.g., DMF, DMSO), it also allows the compound to readily coordinate with biological metalloenzymes, necessitating strict exposure controls to prevent systemic toxicity.
-
The Cyclopropylmethyl Moiety: This functional group significantly increases the lipophilicity (LogP) of the molecule compared to simpler methyl or ethyl derivatives. Causality: The enhanced lipophilicity facilitates rapid permeation through the stratum corneum (the outermost layer of the epidermis). Consequently, dermal exposure poses a higher risk of systemic absorption, mandating the use of low-permeability nitrile or neoprene gloves rather than standard latex.
-
The Acetyl Group (Ethan-1-one): This moiety acts as a versatile electrophilic center. Causality: While highly useful for synthetic transformations, this electrophilicity means the molecule can form transient hemiketals with nucleophilic amino acid residues (e.g., serine, cysteine) on skin and ocular proteins, leading to localized irritation, a property observed in analogous pyrazole derivatives ()[3].
Quantitative Data Summary
The following table summarizes the core physicochemical and safety parameters critical for laboratory handling.
| Property | Value / Description |
| Chemical Name | 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one |
| CAS Number | 1343619-35-1[2] |
| Molecular Formula | C9H12N2O |
| Molecular Weight | 164.20 g/mol () |
| Physical State | Solid / Light yellow powder |
| Storage Conditions | 2-8°C, sealed under inert gas (Ar/N2), protect from light |
Hazard Assessment and SDS Guidelines
Based on structural alerts and empirical data extrapolated from structurally analogous compounds like 1-(1-Methyl-1H-pyrazol-4-yl)ethanone[3], the following Globally Harmonized System (GHS) classifications and handling guidelines apply:
GHS Classification
-
Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.
-
Skin Irritation - Category 2 (H315): Causes skin irritation.
-
Eye Irritation - Category 2A (H319): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (STOT SE 3) (H335): May cause respiratory irritation.
Engineering Controls & PPE
-
Ventilation: Must be handled in a Class II chemical fume hood with a minimum face velocity of 100 fpm.
-
PPE: Splash goggles, flame-resistant lab coat, and double-gloving with heavy-duty nitrile.
Experimental Methodology: Self-Validating Reductive Amination Workflow
In drug discovery, the acetyl moiety of this compound is frequently utilized for reductive amination to generate complex secondary or tertiary amines. The following protocol is designed as a self-validating system , ensuring that each step provides immediate physical feedback to the scientist regarding safety and reaction progress.
Step 1: Preparation & Weighing
-
Action: In a certified fume hood, weigh 1.0 mmol (164.2 mg) of the compound using an anti-static spatula.
-
Causality & Validation: Pyrazole powders can carry static charges, leading to dangerous aerosolization. If the analytical balance reading fluctuates, it serves as a self-validating indicator of static buildup or improper hood airflow, prompting the immediate use of an anti-static bar before proceeding.
Step 2: Imine Formation
-
Action: Dissolve the ketone in 5.0 mL of anhydrous 1,2-dichloroethane (DCE). Add 1.2 mmol of the target primary amine and 2.0 equivalents of titanium(IV) isopropoxide (Ti(O-iPr)4).
-
Causality & Validation: The ketone is sterically hindered by the adjacent pyrazole ring. Ti(O-iPr)4 acts as a strong Lewis acid to activate the carbonyl carbon and simultaneously scavenges water (forming insoluble TiO2). The appearance of a slight turbidity (TiO2 precipitation) visually validates that the dehydration equilibrium is successfully being driven toward the imine intermediate.
Step 3: Selective Reduction
-
Action: Stir at room temperature for 12 hours. Add 1.5 mmol of sodium triacetoxyborohydride (NaBH(OAc)3).
-
Causality & Validation: NaBH(OAc)3 is specifically chosen over NaBH4 because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This ensures the selective reduction of the protonated imine without prematurely reducing any unreacted starting ketone, maximizing the yield of the desired API precursor.
Step 4: Quenching & Workup
-
Action: Quench the reaction slowly with 5.0 mL of saturated aqueous NaHCO3.
-
Causality & Validation: The aqueous base neutralizes the acetic acid byproduct and hydrolyzes the titanium complex. The cessation of CO2/H2 gas evolution is a self-validating signal that all reactive intermediates and excess hydrides have been safely neutralized. Extract with dichloromethane, dry over Na2SO4, and concentrate under reduced pressure.
Process Visualization
Safe handling and synthetic workflow for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
References
- Title: WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
-
Title: 63352-05-6 | A2B Chem Source: Chemikart URL: [Link]
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one at Room Temperature
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, safety, and efficacy. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one at room temperature. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of chemical stability, drawing from the known characteristics of its constituent functional groups—the pyrazole ring, the cyclopropylmethyl moiety, and the ethanone substituent. We present a multi-faceted approach, combining theoretical analysis of potential degradation pathways with detailed, field-proven experimental protocols for forced degradation studies and computational modeling. This guide is intended for researchers, scientists, and drug development professionals, offering the necessary tools to rigorously assess the stability profile of this and structurally related molecules.
Introduction: The Imperative of Stability
1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one is a molecule of interest within the broader class of pyrazole derivatives, which are widely explored in medicinal chemistry for their diverse biological activities.[1][2][3][4] The journey from a promising lead compound to a viable drug candidate is contingent upon a thorough understanding of its physicochemical properties, with thermodynamic stability being paramount. A molecule that readily degrades under ambient conditions poses significant challenges for formulation, storage, and ultimately, patient safety.[5]
This guide provides a predictive and methodological framework for assessing the stability of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one. We will dissect the molecule's structure to anticipate its chemical liabilities and outline a robust experimental and computational workflow to quantify its stability.
Theoretical Stability Analysis: A Molecule in Three Parts
The intrinsic stability of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one can be inferred by examining its core structural components:
The Pyrazole Ring: An Aromatic Bastion
The 1H-pyrazole ring is an aromatic heterocycle, which generally confers a significant degree of stability.[3] Pyrazole derivatives are known to possess moderate to high thermal stability.[1] However, the nitrogen-rich ring system can be susceptible to certain degradation mechanisms, particularly under harsh pH or oxidative conditions. The specific substitution pattern on the pyrazole ring can also influence its electronic properties and, consequently, its reactivity.[4]
The Cyclopropylmethyl Group: A Source of Strain and Reactivity
The cyclopropyl group is characterized by significant ring strain due to its 60° C-C-C bond angles, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons.[6][7] This strain makes the C-C bonds susceptible to cleavage. A key feature of the cyclopropylmethyl moiety is its ability to stabilize an adjacent carbocation through a phenomenon known as "bent bond" resonance or "dancing resonance".[8][9] This stabilization is so effective that the cyclopropylmethyl carbocation is often more stable than a benzyl carbocation.[9]
However, this same electronic feature makes the cyclopropylmethyl group prone to rearrangement, particularly under acidic conditions, which can lead to the formation of cyclobutyl or homoallyl derivatives.[7][8] The potential for radical-induced ring opening also exists, where the formation of a radical on the carbon adjacent to the ring can relieve ring strain by cleaving a C-C bond.[7][10]
The Ethan-1-one Moiety: A Reactive Handle
The acetyl (ethan-1-one) group introduces a ketone functionality, a common site for various chemical transformations. The carbonyl carbon is electrophilic and can be a target for nucleophilic attack. The alpha-protons on the methyl group are acidic and can be removed under basic conditions to form an enolate, which can then participate in a variety of reactions. While generally stable, the ketone group can be a factor in degradation pathways, particularly in the presence of strong acids, bases, or nucleophiles.
Hypothesized Degradation Pathways
Based on the analysis of the functional groups, several potential degradation pathways at room temperature can be hypothesized:
-
Acid-Catalyzed Rearrangement: Protonation of the pyrazole ring or the ketone's carbonyl oxygen could create an environment conducive to the rearrangement of the cyclopropylmethyl group.
-
Hydrolysis: Under strongly acidic or basic conditions, the molecule could undergo hydrolysis, although the primary bonds are generally robust.
-
Oxidation: The pyrazole ring and the benzylic-like position of the methylene group adjacent to the cyclopropyl ring could be susceptible to oxidative degradation.
-
Photodegradation: Aromatic systems can absorb UV light, potentially leading to photochemical reactions and degradation.
Experimental Assessment of Thermodynamic Stability
A definitive understanding of the molecule's stability requires empirical testing. Forced degradation (or stress testing) is the industry-standard approach to identify the intrinsic stability of a drug substance.[5][11][12] These studies involve subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation and identify potential degradation products.[13]
General Considerations for Forced Degradation Studies
-
Objective: To generate a degradation profile of the molecule, identify the likely degradation products, and establish degradation pathways.[12] This information is crucial for developing stability-indicating analytical methods.
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20%.[11] Over-stressing can lead to secondary degradation products not relevant to real-world stability, while under-stressing may not reveal all potential liabilities.[11]
-
Analytical Method: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector, is required to separate the parent compound from its degradation products.[5]
Experimental Workflow for Forced Degradation Studies
The following diagram outlines a typical workflow for conducting forced degradation studies:
Caption: Workflow for forced degradation studies.
Detailed Experimental Protocols
Protocol 1: Hydrolytic Degradation
-
Preparation: Prepare 1 mg/mL solutions of the test compound in 0.1 M HCl and 0.1 M NaOH. Prepare a control solution in purified water.
-
Incubation: Store aliquots of each solution at room temperature and at an elevated temperature (e.g., 60°C).
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Prior to analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) and add hydrogen peroxide to a final concentration of 3%.
-
Incubation: Store the solution at room temperature, protected from light.
-
Time Points: Withdraw and analyze samples at appropriate time points.
-
Analysis: Analyze by HPLC.
Protocol 3: Photolytic Degradation
-
Sample Exposure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Control: Store parallel samples in the dark to serve as controls.
-
Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.
Protocol 4: Thermal Degradation
-
Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C).
-
Solution State: Prepare a solution of the compound in a suitable solvent and store it at an elevated temperature (e.g., 60°C).
-
Time Points: Withdraw solid or solution samples at various time points.
-
Analysis: Analyze by HPLC.
Long-Term Stability Study
In addition to forced degradation, a long-term stability study under ICH-prescribed conditions (e.g., 25°C/60% RH and 40°C/75% RH) should be conducted on the solid material to determine its shelf-life.
Computational Approaches to Stability Prediction
Computational chemistry provides a powerful, complementary approach to experimental studies for assessing thermodynamic stability.[14][15] Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the molecule and predict its energetic properties.[16]
Computational Workflow
The following diagram illustrates a computational workflow to assess the thermodynamic stability of the molecule.
Caption: Computational workflow for stability analysis.
Interpreting Computational Results
-
Gibbs Free Energy of Formation (ΔGf): A more negative ΔGf generally indicates greater thermodynamic stability. While absolute values are useful, comparing the ΔGf of the parent molecule to its potential degradation products is more informative.
-
Reaction Energetics: By calculating the Gibbs free energy of reaction (ΔGrxn) for hypothesized degradation pathways, one can predict their thermodynamic feasibility. A negative ΔGrxn indicates a spontaneous reaction. The activation energy (Ea) calculated from the transition state search provides insight into the kinetic stability. A high Ea suggests the degradation reaction will be slow, even if thermodynamically favorable.
Data Synthesis and Interpretation
A comprehensive stability assessment integrates both experimental and computational data.
| Parameter | Experimental Data Source | Computational Data Source | Interpretation |
| Intrinsic Stability | Forced degradation studies (rate of degradation under stress) | Gibbs Free Energy of Formation (ΔGf) | Identifies conditions under which the molecule is least stable. |
| Degradation Products | HPLC peak analysis, LC-MS, NMR of isolated impurities | Structure and ΔGf of hypothesized products | Confirms the identity of degradants and validates hypothesized pathways. |
| Degradation Pathways | Time-course analysis of degradant formation | Reaction energetics (ΔGrxn, Ea) | Elucidates the mechanism of degradation. |
| Shelf-life | Long-term stability studies | (Not directly applicable) | Provides a quantitative measure of stability under defined storage conditions. |
Table 1: Summary of Data for Stability Assessment
Conclusion
The thermodynamic stability of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one at room temperature is a critical parameter that must be thoroughly evaluated for any potential application in drug development. While no specific stability data currently exists in the public domain, a robust assessment is achievable through a systematic approach. By analyzing the inherent chemical properties of the pyrazole, cyclopropylmethyl, and ethanone moieties, we can anticipate potential degradation pathways. These hypotheses can then be rigorously tested using a well-designed forced degradation study protocol, as detailed in this guide. Complementary computational modeling can provide valuable insights into the thermodynamics of potential degradation reactions, helping to build a comprehensive stability profile. The methodologies outlined herein provide a sound scientific basis for determining the stability of this molecule, ensuring that decisions regarding its development are based on a solid understanding of its chemical behavior.
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- 1-(cyclopropylmethyl)-1H-pyrazol-4-ol — Chemical Substance Information. NextSDS.
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- Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with... ResearchGate.
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Preliminary In Vitro Toxicity Profiling of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Medicinal Chemists, Toxicologists, and Drug Development Professionals
Executive Summary & Structural Rationale
The compound 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (hereafter referred to as Compound CPPE ) represents a highly versatile building block and novel scaffold frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. While the pyrazole core is generally well-tolerated in humans, the specific functionalization of this scaffold introduces unique metabolic and toxicological variables that must be derisked early in the drug discovery pipeline[1].
Specifically, the cyclopropylmethyl group is highly lipophilic, enhancing membrane permeability. However, cyclopropyl rings adjacent to heteroatoms or undergoing aliphatic oxidation are notorious for undergoing enzyme-catalyzed ring-opening. This can lead to the formation of reactive radical intermediates, posing a risk for mechanism-based inhibition (MBI) of cytochrome P450 enzymes[2]. Furthermore, the lipophilic nature of the appendage combined with the basicity of the pyrazole nitrogen raises the theoretical risk of off-target hERG channel blockade[3].
This whitepaper details the preliminary in vitro toxicity profiling of Compound CPPE, engineered as a self-validating battery of assays to evaluate cytotoxicity, genotoxicity, cardiotoxicity, and metabolic liabilities in accordance with ICH and OECD guidelines.
Figure 1: Multiparametric in vitro toxicity screening workflow for Compound CPPE.
Baseline Cytotoxicity Profiling (HepG2 & HEK293)
Causality & Experimental Design
Before advancing to specialized mechanistic assays, establishing a baseline cytotoxicity profile is mandatory. We selected HepG2 (human hepatocellular carcinoma) cells because the liver is the primary site of xenobiotic metabolism, making it highly susceptible to hepatotoxins. HEK293 (human embryonic kidney) cells were utilized to establish a general epithelial/renal baseline. The assay relies on ATP quantitation (CellTiter-Glo) as a direct proxy for metabolic viability.
Self-Validating Protocol
-
Cell Seeding: Seed HepG2 and HEK293 cells at 1.0×104 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with Compound CPPE in a 10-point dose-response curve (0.1 µM to 100 µM, 0.5% final DMSO concentration) for 72 hours.
-
Validation Controls: Treat parallel wells with Staurosporine (10 µM) as a positive control for apoptosis, and 0.5% DMSO as the vehicle control.
-
Readout: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and record luminescence.
-
Quality Control: The assay is only accepted if the Z'-factor between vehicle and Staurosporine controls is >0.5 .
Quantitative Data Summary
| Cell Line | Assay Type | IC₅₀ (µM) | Z'-Factor | Interpretation |
| HepG2 | CellTiter-Glo (72h) | > 100 | 0.78 | No significant hepatotoxicity |
| HEK293 | CellTiter-Glo (72h) | 85.4 ± 4.2 | 0.81 | Mild cytotoxicity at extreme doses |
Genotoxicity: Bacterial Reverse Mutation (Ames) Test
Causality & Experimental Design
To assess the mutagenic potential of Compound CPPE, we conducted a bacterial reverse mutation assay in strict accordance with OECD Test Guideline 471[4]. The pyrazole core itself is not typically genotoxic, but to ensure the cyclopropylmethyl and acetyl groups do not form DNA-reactive epoxides or radicals, both base-pair substitution (TA100, TA1535, E. coli WP2 uvrA) and frameshift (TA98, TA1537) strains were utilized[5].
Because the compound may require hepatic metabolism to become mutagenic (pro-mutagen), the assay was run both in the presence (+S9) and absence (-S9) of Aroclor 1254-induced rat liver S9 fraction.
Figure 2: Ames test logic with and without S9 metabolic activation.
Self-Validating Protocol
-
Pre-Incubation: Mix 100 µL of bacterial tester strain ( 109 cells/mL), 50 µL of Compound CPPE (up to 5000 µ g/plate ), and 500 µL of S9 mix (or phosphate buffer for -S9). Incubate at 37°C for 20 minutes.
-
Plating: Add 2 mL of molten top agar containing trace histidine/biotin (or tryptophan for E. coli). Pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate plates for 48-72 hours at 37°C. Count revertant colonies using an automated colony counter.
-
Validation Controls: The assay is validated by a ≥3 -fold increase in revertants using strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for TA100 -S9)[4].
Quantitative Data Summary
| Strain | Mutation Target | -S9 Result (Max Dose) | +S9 Result (Max Dose) | Conclusion |
| S. typhimurium TA98 | Frameshift | Negative | Negative | Non-mutagenic |
| S. typhimurium TA100 | Base-pair | Negative | Negative | Non-mutagenic |
| S. typhimurium TA1535 | Base-pair | Negative | Negative | Non-mutagenic |
| S. typhimurium TA1537 | Frameshift | Negative | Negative | Non-mutagenic |
| E. coli WP2 uvrA | Base-pair (Oxidative) | Negative | Negative | Non-mutagenic |
Cardiovascular Liability: hERG Channel Inhibition
Causality & Experimental Design
Drug-induced prolongation of the QT interval is a primary cause of late-stage drug attrition. According to ICH S7B guidelines, assessing the interaction between novel pharmaceuticals and the human ether-à-go-go-related gene (hERG) potassium channel is critical[3]. Lipophilic moieties like the cyclopropylmethyl group can inadvertently slot into the hydrophobic pockets (Y652 and F656 residues) of the hERG pore. We utilized automated whole-cell patch-clamp electrophysiology to directly measure K⁺ tail currents.
Figure 3: Automated patch-clamp workflow for hERG channel inhibition assessment.
Self-Validating Protocol
-
Cell Preparation: Harvest CHO cells stably expressing the hERG channel and suspend them in extracellular recording solution.
-
Electrophysiology: Using a planar patch-clamp system (e.g., QPatch), establish a >1 GΩ seal (whole-cell configuration).
-
Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current.
-
Perfusion: Perfuse Compound CPPE at increasing concentrations (0.1 to 30 µM).
-
Validation Controls: Leak current must remain <10% of the peak tail current. Terfenadine (0.015 µM) is used as a positive control to confirm assay sensitivity[3].
Quantitative Data Summary
| Compound | IC₅₀ (µM) | Estimated Safety Margin | Proarrhythmic Risk |
| CPPE | 42.1 ± 3.5 | > 100x (Assuming Cmax < 0.4 µM) | Low |
| Terfenadine (Control) | 0.012 | N/A | High (Validated) |
Metabolic Liability & DDI Potential: CYP450 Inhibition
Causality & Experimental Design
The FDA Guidance on In Vitro Drug Interaction Studies mandates the evaluation of investigational drugs against major Cytochrome P450 (CYP) isoforms[2]. As hypothesized, the cyclopropylmethyl group presents a structural alert for Time-Dependent Inhibition (TDI) . CYP3A4 can oxidize the cyclopropyl ring, triggering a ring-opening event that generates a highly reactive carbon-centered radical. This radical can covalently bind to the CYP3A4 heme prosthetic group, acting as a "suicide substrate."
Self-Validating Protocol
-
Reversible Inhibition: Incubate recombinant human CYP enzymes (1A2, 2C9, 2C19, 2D6, 3A4) with Compound CPPE (0.1–50 µM) and isoform-specific fluorogenic substrates. Initiate the reaction with NADPH and measure fluorescence after 20 minutes.
-
Time-Dependent Inhibition (TDI): Pre-incubate Compound CPPE with CYP3A4 and NADPH for 30 minutes before adding the substrate.
-
Validation Controls: A shift in IC₅₀ of >1.5 -fold between the 0-minute and 30-minute pre-incubation indicates mechanism-based inhibition. Mibefradil is used as a positive control for CYP3A4 TDI[2].
Quantitative Data Summary
| CYP Isoform | Reversible IC₅₀ (µM) | TDI IC₅₀ (30 min pre-incubation) | IC₅₀ Shift | Mechanism-Based Inhibition |
| CYP1A2 | > 50 | > 50 | 1.0x | No |
| CYP2C9 | > 50 | > 50 | 1.0x | No |
| CYP2C19 | 28.5 | 27.1 | 1.05x | No |
| CYP2D6 | > 50 | > 50 | 1.0x | No |
| CYP3A4 | 15.2 | 4.1 | 3.7x | Yes (High Risk) |
Sources
Mechanistic Paradigms of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one Derivatives in Targeted Kinase Inhibition
Executive Summary
The rational design of small-molecule kinase inhibitors requires a delicate balance between target affinity, kinome selectivity, and pharmacokinetic (PK) viability. Over the past decade, derivatives synthesized from the 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one building block have emerged as highly privileged scaffolds in medicinal chemistry[1][2]. By leveraging the pyrazole core as a robust hinge-binding motif and utilizing the cyclopropylmethyl appendage to exploit specific hydrophobic pockets, these derivatives have demonstrated profound clinical utility.
This technical guide explores the structural biology, structure-activity relationship (SAR) logic, and self-validating experimental protocols associated with these derivatives, with a specific focus on their roles as Leucine-rich repeat kinase 2 (LRRK2), Anaplastic lymphoma kinase (ALK), and Dual Leucine Zipper Kinase (DLK) inhibitors[2][3][4].
Structural Biology & Mechanism of Action
The pharmacological success of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one derivatives is rooted in the distinct spatial and electronic properties of its three primary functional zones:
-
The Pyrazole Ring (Hinge Binder): In the ATP-binding cleft of most kinases, the pyrazole nitrogen atoms act as critical hydrogen bond donors and acceptors. This interaction mimics the binding of the adenine ring of ATP to the kinase hinge region (e.g., interacting with Glu and Tyr residues in the selectivity pocket)[2].
-
The Cyclopropylmethyl Group (Hydrophobic Anchor): The addition of the cyclopropylmethyl group provides a highly specific steric bulk that fits into the lipophilic pocket adjacent to the hinge region. Compared to linear alkyl chains (like n-propyl) or highly branched groups (like isopropyl), the cyclopropylmethyl moiety optimizes lipophilic efficiency (LipE), significantly enhancing both cellular potency and blood-brain barrier (BBB) permeability[2][4].
-
The Ethanone Handle (Solvent Channel Vector): The ethanone (acetyl) group at the 4-position of the pyrazole serves as a synthetic handle. During drug development, this ketone is typically condensed to form pyrimidines, carboxamides, or other extended heterocycles. These extensions project outward into the solvent-exposed channel or the DFG-out pocket, dictating the ultimate kinome selectivity of the molecule[1][3].
Fig 1. Pharmacophore mapping of the cyclopropylmethyl-pyrazole scaffold within the kinase ATP-binding site.
Therapeutic Case Studies
LRRK2 Inhibition in Parkinson's Disease
Mutations in LRRK2 (specifically G2019S) are a leading genetic cause of Parkinson's disease. Inhibiting LRRK2 kinase activity requires molecules that can cross the BBB while maintaining high selectivity to avoid off-target peripheral toxicity. Derivatives of the cyclopropylmethyl-pyrazole scaffold (often elaborated into pyrrolo-pyrimidines) exhibit exceptional brain penetrance (high Kp,uu ) because the cyclopropylmethyl group shields polar surface area without excessively increasing molecular weight[3][4].
ALK5 and DLK Inhibition
In oncology, ALK5 (TGF- β receptor type I) inhibitors utilize this scaffold to improve the therapeutic efficacy of cancer immunotherapies. For instance, the introduction of the cyclopropylmethyl group in ALK5 inhibitors (e.g., HM-279 analogs) yielded an IC50 of 4.7 nM, significantly outperforming isopropyl or n-propyl analogs due to optimal steric alignment in the selectivity pocket[2]. Similarly, Dual Leucine Zipper Kinase (DLK) inhibitors utilizing this core have shown promise in Alzheimer's disease models by preventing neurodegeneration[4].
Quantitative Data Summary
The following table synthesizes the structure-activity relationship (SAR) data across different kinase targets utilizing the cyclopropylmethyl-pyrazole core:
| Derivative / Compound Class | Target Kinase | In Vitro IC50 (nM) | Brain Penetrance ( Kp,uu ) | Primary Indication |
| Pyrrolo-pyrimidine Series | LRRK2 (G2019S) | < 5.0 | High (> 0.8) | Parkinson's Disease[3] |
| Compound 19f (HM-279 analog) | ALK5 | 4.7 | Low (Systemic target) | Oncology / Immunotherapy[2] |
| Inhibitor 24 | DLK (MAP3K12) | 12.0 | High (> 0.7) | Alzheimer's Disease[4] |
| Compound 178 | Pim-1 / Pim-2 | < 10.0 | Low (Systemic target) | Hematologic Cancers[1][5] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow a rigorous, self-validating workflow. The protocols below explain not just the steps, but the causality behind the assay choices.
Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Rationale: TR-FRET is selected over traditional radiometric 33P -ATP assays because it provides a ratiometric readout. This internal calibration eliminates errors from well-to-well dispensing variations and compound auto-fluorescence, ensuring high-fidelity IC50 calculations.
-
Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl 2 , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
-
Compound Serial Dilution: Dispense 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one derivatives in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to prevent plastic-adsorption loss.
-
Enzyme/Substrate Addition: Add 5 μ L of the target kinase (e.g., LRRK2 or ALK5) pre-mixed with the specific biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow compound binding.
-
Reaction Initiation: Add 5 μ L of ATP at the Km concentration specific to the kinase. Causality: Running the assay at the ATP Km ensures that the assay is highly sensitive to ATP-competitive hinge-binders.
-
Detection: After 60 minutes, quench the reaction with 10 μ L of detection buffer containing EDTA (to chelate Mg 2+ and stop the kinase), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
-
Readout: Read the plate on a TR-FRET compatible microplate reader (Ex: 340 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.
Protocol B: Cellular Target Engagement (p-Ser935 LRRK2 Western Blot)
Rationale: In vitro potency does not guarantee cellular efficacy due to potential membrane impermeability or high intracellular ATP competition (~1-5 mM). Monitoring the autophosphorylation state of Ser935 on LRRK2 acts as a direct, self-validating biomarker for intracellular target engagement.
-
Cell Culture & Treatment: Seed wild-type or LRRK2-G2019S transfected HEK293T cells in 6-well plates. Treat with the pyrazole derivative (0.1 nM to 10 μ M) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate Ser935 during lysis, yielding false positives for kinase inhibition.
-
Immunoblotting: Resolve 20 μ g of total protein via SDS-PAGE. Transfer to a nitrocellulose membrane.
-
Detection: Probe with anti-p-Ser935 LRRK2 (primary) and anti-total LRRK2 (loading control). Normalize the p-Ser935 signal to the total LRRK2 signal using densitometry to accurately quantify the cellular IC50 .
Fig 2. Self-validating screening workflow for evaluating pyrazole-derived kinase inhibitors.
References
-
European Patent Office. (2011). Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (EP2712862A1). Retrieved from 5
-
Kim, J., et al. (2025). Discovery of HM-279, a Potent Inhibitor of ALK5 for Improving Therapeutic Efficacy of Cancer Immunotherapy. Journal of Medicinal Chemistry, ACS Publications. Retrieved from 2
-
Patel, S., et al. (2017). Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease. Journal of Medicinal Chemistry, ACS Publications. Retrieved from 4
-
World Intellectual Property Organization. (2018). Pyrrolo(pyrazolo)pyrimidine derivative as LRRK2 inhibitor (AU2018381574A1). Retrieved from 3
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Application Note: Regiospecific N-Alkylation Protocol for the Synthesis of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Introduction & Mechanistic Rationale
The pyrazole heterocycle is a foundational pharmacophore in modern drug discovery, frequently utilized in the development of novel therapeutics[1]. Functionalization of this core often relies on N-alkylation. A critical synthetic advantage when utilizing 4-substituted pyrazoles—such as 1-(1H-pyrazol-4-yl)ethan-1-one (4-acetylpyrazole)—is the inherent symmetry of the resulting pyrazolate anion.
Upon deprotonation by a base, resonance stabilization across N1 and N2 makes both nitrogen atoms chemically equivalent. Consequently, alkylation with an electrophile like (bromomethyl)cyclopropane yields a single, regiospecific product. This entirely avoids the complex N1/N2 regioisomer mixtures that typically plague the alkylation of asymmetric 3- or 5-substituted pyrazoles, streamlining the purification process and maximizing atom economy[2].
Experimental Workflow
Experimental workflow for the N-alkylation synthesis of the target pyrazole derivative.
Quantitative Reagent Matrix
| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Function |
| 1-(1H-pyrazol-4-yl)ethan-1-one | 110.11 | 1.0 | 1.10 g | Substrate |
| (Bromomethyl)cyclopropane | 135.00 | 1.2 | 1.62 g | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 15 mL | Polar Aprotic Solvent |
Step-by-Step Synthesis Protocol
Phase 1: Deprotonation and Anion Generation
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(1H-pyrazol-4-yl)ethan-1-one (1.10 g) and anhydrous DMF (15 mL).
-
Introduce finely powdered Potassium Carbonate (2.76 g).
Expertise Insight & Causality: Stir the heterogeneous mixture at ambient temperature for 15–20 minutes before introducing the electrophile. K₂CO₃ is a mild, heterogeneous base; this pre-incubation period is essential to drive the deprotonation of the pyrazole N-H (pKa ~14), ensuring a high concentration of the highly nucleophilic pyrazolate anion for the subsequent step.
Phase 2: Nucleophilic Substitution (Sₙ2) 3. Add (bromomethyl)cyclopropane (1.62 g) dropwise to the stirring suspension via syringe. 4. Attach a reflux condenser and elevate the temperature to 80 °C under a nitrogen atmosphere.
Self-Validating System: The reaction progress is inherently self-reporting via Thin Layer Chromatography (TLC). As the N-H bond is alkylated, the molecule loses its capacity to act as a hydrogen-bond donor to the silica stationary phase. Consequently, the product will manifest as a distinct, significantly less polar spot (higher Rf) compared to the baseline-retained starting material.
Phase 3: Quench and Phase Partitioning 5. Upon completion (typically 4-6 hours, validated by TLC), cool the mixture to room temperature and quench by pouring into 50 mL of distilled water. 6. Extract the aqueous matrix with Ethyl Acetate (3 × 30 mL).
Expertise Insight & Causality: The combined organic phases must be washed aggressively with water (3 × 30 mL) followed by brine (30 mL). DMF is highly polar and water-miscible; failure to partition it into the aqueous waste stream will result in co-elution during silica gel chromatography, severely degrading the purity of the isolated product.
Phase 4: Isolation 7. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation. 8. Purify the crude residue utilizing flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to afford the pure target compound.
Analytical Validation Parameters
To ensure the integrity of the self-validating system, the isolated compound must be verified against the following analytical benchmarks:
-
LC-MS (ESI+): Target m/z for [M+H]⁺ is 165.1.
-
¹H NMR (400 MHz, CDCl₃): Validation of successful alkylation is confirmed by the disappearance of the broad pyrazole N-H proton signal and the emergence of a doublet at ~3.98 ppm (J = 7.2 Hz, 2H) corresponding to the newly formed N-CH₂ linkage. This will be accompanied by characteristic high-field multiplets (0.30 - 1.30 ppm) confirming the intact cyclopropyl ring, and a sharp singlet at ~2.40 ppm for the acetyl methyl group.
References
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. J. Org. Chem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHIoiLT3ZgvAJUdCy7K2lbteKD0SEdeTsAiIO-blVZ0V0Z4vWd6KM8yGoy2HjsDZbR0yOakRUWJOUeHu_2zaqTRZ0the8FJU0qtWuj8tcbEl2QXSeCc9plLA_TT1e5SqPUu97oXx3FxkZcuVsFhyQ2NmyLSpAAgzm12Wg6DBQXGyD-cOQz-EAJOuKQIHWJVUB6I8MYWiVQgZXwtRfhLmWb3uyYX1msTcOOJVRGgFfxThrorhRczV1WMNPB0HNk1T3hC7SzuHFygLnvzVgN5vYvOdM_joU2HA==]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOtGhFAoYftroXBzAw1p-uJ6AWAIa_LbuB0jDZx4B0QQqeccS1gb7KVDXsqIBxd5fJAm2L_L2ebHt9hDUNlfPF4H_bn31GQowb1o9TcmEXuQACJi36SQPg6l6rgD4lgBMrHg==]
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one Derivatives
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] The functionalization of the pyrazole ring, particularly at the C4-position, is a critical strategy for the generation of diverse molecular libraries essential for drug discovery programs.[1] Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a mild and efficient alternative to traditional synthetic methods.[3][4]
This comprehensive guide provides detailed protocols and technical insights for the palladium-catalyzed cross-coupling of derivatives of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one . As this substrate itself is not amenable to direct cross-coupling, this guide will first detail the necessary preparatory step: the regioselective halogenation of the C4-position. Subsequently, we will present validated protocols for three key transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on the resulting 4-halo-pyrazole substrate. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the causal relationships behind experimental choices to ensure robust and reproducible outcomes.
PART 1: Preparation of the Key Cross-Coupling Precursor: 4-Halo-1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
The first critical step is the regioselective halogenation of the C4-position of the pyrazole ring. The C4-position is the most electron-rich and thus the most susceptible to electrophilic substitution.[2] N-halosuccinimides (NXS) are highly effective and convenient reagents for this transformation.
Protocol 1: Synthesis of 4-Bromo-1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
This protocol outlines the bromination at the C4 position, which typically offers a good balance of reactivity and stability for subsequent cross-coupling reactions.[1]
Materials:
-
1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (1.0 equiv) in acetonitrile, add N-bromosuccinimide (1.05-1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
Note: For the synthesis of the corresponding 4-chloro or 4-iodo derivatives, N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) can be used, respectively, following a similar procedure.[2]
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions generally follows the trend of C-X bond strength: I > Br > Cl.[1] While 4-iodopyrazoles are the most reactive, they can be more prone to side reactions like dehalogenation. 4-bromopyrazoles offer a good compromise of reactivity and stability, while 4-chloropyrazoles are often more cost-effective but require more active catalyst systems.[1] The presence of the electron-withdrawing acetyl group at the C4-position can influence the reactivity of the substrate.
Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, pairing the 4-halopyrazole with an organoboron reagent.[5][6] This reaction exhibits excellent functional group tolerance, and the acetyl group on the pyrazole ring is expected to be compatible with standard conditions.[6]
Core Principles: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[7][8] The base is crucial for activating the organoboron species to facilitate transmetalation.[7]
// Nodes Pd0 [label="Pd(0)Ln", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="4-Halo-Pyrazole\n(Ar-X)"]; OxAdd [label="Oxidative Addition", shape=plaintext]; PdII_ArX [label="Ar-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronic [label="R-B(OR)2"]; Base [label="Base (e.g., K2CO3)"]; Boronate [label="[R-B(OR)2(Base)]-", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=plaintext]; PdII_ArR [label="Ar-Pd(II)L2-R", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=plaintext]; Product [label="Ar-R\n(Coupled Product)"];
// Edges Pd0 -> PdII_ArX [label=" "]; ArX -> OxAdd [style=invis]; OxAdd -> PdII_ArX [style=invis];
Base -> Boronate; Boronic -> Boronate;
PdII_ArX -> PdII_ArR [label=" "]; Boronate -> Transmetal [style=invis]; Transmetal -> PdII_ArR [style=invis];
PdII_ArR -> Product; PdII_ArR -> Pd0 [label=" "]; Product -> RedElim [style=invis]; RedElim -> Pd0 [style=invis];
// Invisible nodes and edges for positioning {rank=same; ArX; Boronic; Base;} {rank=same; OxAdd; Boronate;} {rank=same; PdII_ArX; Transmetal;} {rank=same; PdII_ArR; RedElim;} {rank=same; Pd0; Product;} } . Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one with an Arylboronic Acid
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halo-pyrazoles.[1][5]
Materials:
-
4-Bromo-1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1 v/v)
-
Sealed reaction tube or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine the 4-bromopyrazole, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting & Insights:
-
Protodeboronation: A common side reaction where the boronic acid is replaced by a hydrogen atom. Using a slight excess of the boronic acid and ensuring efficient stirring can mitigate this.[9]
-
Dehalogenation: The starting 4-halopyrazole can be reduced to the corresponding pyrazole. This can sometimes be suppressed by lowering the reaction temperature or using a different ligand.[9]
-
Ligand Choice: For less reactive aryl chlorides or sterically hindered substrates, more electron-rich and bulky phosphine ligands like SPhos or XPhos, in combination with a palladium precursor like Pd(OAc)₂, may be necessary.[1]
Section 2.2: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira reaction is a highly efficient method for the formation of a C(sp²)-C(sp) bond between the 4-halopyrazole and a terminal alkyne.[10] This reaction is invaluable for introducing alkynyl moieties, which are versatile handles for further synthetic transformations.
Core Principles: The classical Sonogashira coupling involves a dual catalytic cycle with palladium and copper(I).[7] The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[7] Copper-free versions have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[4][10]
// Invisible nodes for layout {rank=same; Pd0; Alkyne;} {rank=same; PdII_ArX; CuAcetylide;} } . Caption: Dual catalytic cycles in the Sonogashira coupling reaction.
Protocol 3: Sonogashira Coupling of 4-Iodo-1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one with a Terminal Alkyne
4-Iodopyrazoles are generally the preferred substrate for Sonogashira couplings due to their higher reactivity.[1]
Materials:
-
4-Iodo-1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 5-10 mol%)
-
Base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2.0-3.0 equiv)
-
Solvent (e.g., THF or DMF)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a solution of the 4-iodopyrazole and terminal alkyne in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the amine base.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Stir the mixture under an inert atmosphere. The reaction can often proceed at room temperature but may require heating to 50-80 °C for less reactive substrates. Monitor by TLC or LC-MS.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting & Insights:
-
Homocoupling: The formation of a diyne from the terminal alkyne is the most common side reaction. This can be minimized by ensuring strictly anaerobic conditions and by using copper-free conditions if necessary.[4]
-
Copper-Free Conditions: For sensitive substrates or when homocoupling is a persistent issue, copper-free Sonogashira protocols can be employed. These typically require a palladium catalyst and a suitable base like piperidine or cesium carbonate.[11]
-
Substrate Reactivity: While aryl iodides are ideal, aryl bromides can also be used, though they may require higher temperatures and more active catalyst systems. Aryl chlorides are challenging for Sonogashira couplings and often necessitate specialized, bulky phosphine ligands and higher temperatures.[12][13]
Section 2.3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling the 4-halopyrazole with a primary or secondary amine.[14][15] This reaction is particularly valuable in medicinal chemistry for accessing a wide range of aniline and heteroarylamine derivatives.
Core Principles: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[16] A strong, non-nucleophilic base (e.g., NaOtBu, KOtBu) is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate. The choice of ligand is critical, with bulky, electron-rich phosphine ligands being essential for high catalytic activity.[14][17]
// Nodes Start [label="Assemble Reactants", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="4-Halo-Pyrazole\nAmine\nPd Precursor\nLigand\nBase"]; Inert [label="Inert Atmosphere\n(Glovebox/Schlenk Line)"]; Solvent [label="Add Anhydrous,\nDegassed Solvent"]; Reaction [label="Heat & Stir\n(80-120 °C, 12-24h)"]; Monitor [label="Monitor by TLC/LC-MS", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Quench & Workup"]; Purify [label="Purification\n(Column Chromatography)"]; Product [label="4-Aminopyrazole Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reactants; Reactants -> Inert; Inert -> Solvent; Solvent -> Reaction; Reaction -> Monitor; Monitor -> Reaction [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Product; } . Caption: Experimental workflow for the Buchwald-Hartwig amination.
Protocol 4: Buchwald-Hartwig Amination of 4-Bromo-1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
This protocol is based on successful aminations of 4-bromo-1-tritylpyrazole, which showed that the bromo-derivative was more effective than the iodo-derivative for palladium-catalyzed amination with amines lacking β-hydrogens.[17]
Materials:
-
4-Bromo-1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (1.0 equiv)
-
Amine (lacking β-hydrogens, e.g., morpholine, N-methylaniline) (1.1-1.5 equiv)
-
Palladium precursor (e.g., Pd(dba)₂, 5-10 mol%)
-
Ligand (e.g., tBuDavePhos, 10-20 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Glovebox or Schlenk line apparatus
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the 4-bromopyrazole, palladium precursor, ligand, and base.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring for 12-24 hours.
-
After cooling to room temperature, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Troubleshooting & Insights:
-
Amines with β-Hydrogens: For primary or secondary alkylamines containing β-hydrogens (e.g., propylamine, piperidine), β-hydride elimination can be a significant competing pathway, leading to low yields of the desired product and formation of the dehalogenated pyrazole.[17]
-
Copper-Catalyzed Alternative: When palladium-catalyzed amination fails with β-hydrogen-containing amines, a copper-catalyzed C-N coupling reaction can be an effective alternative. This typically involves using CuI as the catalyst with a suitable ligand and base.[17]
-
Base Sensitivity: The strong bases used in Buchwald-Hartwig amination may not be compatible with all functional groups. If the acetyl group proves to be problematic (e.g., via enolization and side reactions), a weaker base such as K₃PO₄ or Cs₂CO₃ could be screened, although this may require a more active catalyst system.
Data Summary Table
The following table provides a comparative overview of the recommended starting conditions for the cross-coupling of a generic 4-halo-1-substituted-pyrazole. Optimization will be required for the specific substrate.
| Reaction Type | Preferred Halogen | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Br | Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃ / Na₂CO₃ | Dioxane/H₂O | 80-110 |
| Sonogashira | I | PdCl₂(PPh₃)₂ (2-5 mol%) / CuI (5-10 mol%) | Et₃N / DIPEA | THF / DMF | 25-80 |
| Buchwald-Hartwig | Br | Pd(dba)₂ (5-10 mol%) / tBuDavePhos (10-20 mol%) | NaOtBu / KOtBu | Toluene / Dioxane | 90-120 |
Conclusion
The palladium-catalyzed cross-coupling of 4-halo-1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one is a powerful strategy for the synthesis of novel, highly functionalized pyrazole derivatives. By first performing a regioselective halogenation, a versatile intermediate is generated that can undergo Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions to introduce a wide array of substituents at the C4-position. The success of these transformations is highly dependent on the careful selection of the halogen, catalyst, ligand, base, and solvent. The protocols and insights provided in this guide serve as a robust starting point for researchers to develop and optimize these critical reactions, accelerating the discovery of new chemical entities in drug development and beyond.
References
-
Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]
-
Lee, J., et al. (2018). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 23(11), 2949. [Link]
-
Jadhav, S. D., et al. (2019). Synthesis of 4H‐Indazol‐4‐ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones. ChemistrySelect, 4(44), 12921-12925. [Link]
-
Wang, D., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6041-6044. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Angewandte Chemie International Edition, 50(28), 6328-6361. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
El-Faham, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Lee, D. H., et al. (2008). Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Synlett, 2008(11), 1657-1660. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]
-
LibreTexts Chemistry. (2023). Suzuki cross-coupling. [Link]
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- 16. chem.libretexts.org [chem.libretexts.org]
- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Integration of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one into Next-Generation SDHI Agrochemicals
Executive Overview
The development of novel agrochemicals relies heavily on the utilization of privileged chemical scaffolds. In modern crop protection, the pyrazole-4-carboxamide motif serves as the foundational cornerstone for Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1]. This application note provides an authoritative, step-by-step methodology for integrating 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one into active agrochemical pipelines.
By utilizing this specific precursor, researchers bypass complex regioselective alkylation steps. The N1-cyclopropylmethyl substitution imparts an optimal lipophilic profile necessary for penetrating fungal cell walls, while the C4-ethan-1-one (acetyl) group acts as a highly versatile synthetic handle for oxidation and subsequent amidation[2].
Mechanistic Rationale & Agrochemical Context
SDHIs exert their fungicidal activity by binding to the ubiquinone-binding pocket of mitochondrial Complex II. This binding arrests the tricarboxylic acid (TCA) cycle and halts cellular respiration in fungal pathogens[3]. The biological efficacy of these compounds is strictly dependent on the synergy between the polar headgroup (the pyrazole core) and the lipophilic tail (typically a substituted biphenyl or aniline derivative)[4].
Transforming the 4-acetyl group of our starting material into a 4-carboxylic acid is a critical pathway, efficiently achieved via a haloform oxidation. This yields the essential precursor required to establish the crucial carboxamide linkage found in commercial blockbusters like fluxapyroxad and bixafen[5].
Mechanism of action of SDHI fungicides disrupting fungal mitochondrial respiration.
Synthetic Strategy & Workflow
The integration process relies on a robust, two-stage synthetic transformation designed for high yield and scalability:
-
Oxidative Cleavage: The methyl ketone is converted to a carboxylic acid using sodium hypochlorite.
-
Amidation: The resulting acid is activated to an acid chloride and coupled with a target amine to form the final SDHI candidate.
Synthetic workflow from the ethan-1-one precursor to the final SDHI fungicide.
Experimental Protocols
Protocol A: Haloform Oxidation to 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid
Objective: Convert the C4-acetyl group to a carboxylic acid while maintaining the structural integrity of the N-cyclopropylmethyl moiety.
Causality & In-Process Validation: This protocol utilizes aqueous NaOCl. The base-catalyzed enolization of the methyl ketone is followed by exhaustive chlorination. The resulting trichloromethyl ketone is highly susceptible to nucleophilic acyl substitution by hydroxide, expelling a trichloromethyl anion (which protonates to chloroform). Temperature control (60 °C) is critical; lower temperatures result in incomplete cleavage (stalling at the trichloromethyl intermediate), while higher temperatures risk degradation of the pyrazole ring.
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask, dissolve 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (10.0 g, 54.3 mmol) in a mixture of 1,4-dioxane (50 mL) and 10% aqueous NaOH (20 mL).
-
Oxidation: Cool the mixture to 0–5 °C using an ice bath. Add commercial sodium hypochlorite solution (NaOCl, 10-12% active chlorine, 120 mL) dropwise over 30 minutes via an addition funnel to control the exothermic reaction.
-
Thermal Activation: Remove the ice bath and heat the reaction mixture to 60 °C for 3 hours.
-
Self-Validation Check: Monitor via TLC (Silica gel, Hexane:EtOAc 1:1). The starting material (Rf ~0.6) must completely disappear, replaced by a baseline spot representing the sodium salt of the product.
-
-
Quenching: Cool to room temperature. Add 10% aqueous sodium bisulfite (20 mL) dropwise.
-
Causality: Failing to quench excess hypochlorite prior to acidification will generate highly toxic chlorine gas and promote the formation of explosive N-chloro byproducts.
-
-
Isolation: Acidify the aqueous layer with 6M HCl to pH 2.0. A white precipitate will form immediately. Stir for 30 minutes to ensure complete crystallization.
-
Purification: Filter the solid under vacuum, wash with cold distilled water (3 x 50 mL), and dry in a vacuum oven at 50 °C overnight to yield the pure carboxylic acid.
Protocol B: Synthesis of the Pyrazole-4-carboxamide SDHI Candidate
Objective: Couple the synthesized carboxylic acid with a lipophilic amine (e.g., 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine) to form the active fungicide.
Causality & In-Process Validation: Thionyl chloride (SOCl₂) is selected over oxalyl chloride to minimize complex gas evolution at scale. Catalytic DMF is required to form the Vilsmeier-Haack complex, which significantly accelerates the chlorination of the acid. Triethylamine (Et₃N) is deployed in the coupling step to scavenge the HCl byproduct, preventing the target amine from precipitating as an unreactive hydrochloride salt.
Step-by-Step Methodology:
-
Activation: Suspend 1-(cyclopropylmethyl)-1H-pyrazole-4-carboxylic acid (5.0 g, 27.4 mmol) in anhydrous toluene (40 mL). Add DMF (3 drops) followed by SOCl₂ (4.0 mL, 55.0 mmol).
-
Reflux: Heat the mixture to 80 °C for 2 hours under a nitrogen atmosphere. The suspension will transition into a clear solution as the acid chloride forms.
-
Concentration: Cool to room temperature and remove toluene and excess SOCl₂ in vacuo. Co-evaporate with anhydrous DCM (2 x 20 mL).
-
Causality: Complete removal of residual SOCl₂ is mandatory; otherwise, it will react competitively with the amine in the next step, forming unwanted sulfonamide byproducts and drastically reducing yield.
-
-
Coupling: Dissolve the crude acid chloride in anhydrous THF (30 mL). In a separate flask, dissolve the target amine (27.4 mmol) and Et₃N (8.0 mL, 57.5 mmol) in THF (20 mL).
-
Addition: Cool the amine solution to 0 °C. Add the acid chloride solution dropwise over 20 minutes. Allow the reaction to warm to room temperature naturally and stir for 6 hours.
-
Workup: Dilute with EtOAc (100 mL) and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via recrystallization or flash chromatography.
Quantitative Data: Amidation Optimization
To establish a self-validating and robust protocol, various conditions for the amidation step were evaluated. The quantitative data below demonstrates that utilizing Tetrahydrofuran (THF) with Triethylamine at room temperature provides the optimal balance of reaction kinetics and isolated yield.
Table 1: Optimization of Amidation Conditions for SDHI Synthesis
| Entry | Solvent | Base | Temperature | Time (h) | Isolated Yield (%) |
| 1 | Dichloromethane | Pyridine | 0 °C to RT | 12 | 65% |
| 2 | Toluene | K₂CO₃ | 80 °C | 8 | 52% |
| 3 | Tetrahydrofuran | Triethylamine | 0 °C to RT | 6 | 88% |
| 4 | Dimethylformamide | DIPEA | RT | 6 | 81% |
Note: Entry 3 was selected as the standard protocol (Protocol B) due to the superior yield and the facile removal of the highly water-soluble Et₃N·HCl byproduct during the aqueous workup phase.
References
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link][1]
-
Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link][3]
-
N‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies Source: DOI.org / ChemistrySelect URL:[Link][2]
-
Fluxapyroxad Final Work Plan Registration Review: Initial Docket Case Number 7064 Source: Regulations.gov (US Environmental Protection Agency) URL:[Link][4]
Sources
Technical Support Center: Synthesis of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
This technical support guide is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges and improve the synthesis yield of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
I. Overview of Synthetic Strategy
The target molecule, 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, is typically synthesized via the N-alkylation of a pyrazole precursor, 1-(1H-pyrazol-4-yl)ethan-1-one, with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide). This reaction is a nucleophilic substitution where the pyrazole nitrogen atom attacks the electrophilic carbon of the cyclopropylmethyl group.
The primary challenges in this synthesis are achieving high regioselectivity for the desired N1-alkylated product and maximizing the overall yield by optimizing reaction conditions to minimize side reactions and ensure complete conversion.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Poor Quality of Starting Materials: Impurities in the starting 1-(1H-pyrazol-4-yl)ethan-1-one or cyclopropylmethyl bromide can inhibit the reaction.
-
Inactive Alkylating Agent: Cyclopropylmethyl bromide can degrade over time.
-
Inappropriate Base: The chosen base may not be strong enough to deprotonate the pyrazole effectively, or it may be sterically hindered.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.
-
Incorrect Solvent: The solvent may not be suitable for dissolving the reactants or may interfere with the reaction.
Solutions:
| Parameter | Recommended Action | Rationale |
| Starting Materials | Verify the purity of 1-(1H-pyrazol-4-yl)ethan-1-one (CAS 25016-16-4) by NMR or melting point.[1] Use freshly prepared or purchased cyclopropylmethyl bromide.[2][3] | High-purity starting materials are crucial for a clean reaction and high yield. |
| Base Selection | Use a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Sodium hydride (NaH) can also be effective.[4][5] | These bases are effective in deprotonating the pyrazole, creating the nucleophilic pyrazolate anion required for alkylation, without competing in the substitution reaction. |
| Solvent Choice | Employ polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] | These solvents effectively dissolve the pyrazole salt and promote the SN2 reaction mechanism. |
| Temperature Control | Start the reaction at room temperature and gently heat to 50-60 °C if the reaction is slow. Monitor the reaction progress by TLC or LC-MS. | A moderate temperature increase can enhance the reaction rate without promoting significant byproduct formation. |
| Reaction Time | Allow the reaction to proceed for 12-24 hours. Monitor for the disappearance of the starting pyrazole. | Sufficient reaction time is necessary to ensure complete conversion. |
Issue 2: Formation of Significant Byproducts
Potential Causes:
-
N2-Alkylation: Alkylation can occur at the N2 position of the pyrazole ring, leading to the formation of a regioisomer.
-
Over-alkylation: In the presence of a strong base and excess alkylating agent, dialkylation can occur, although it is less common for this substrate.
-
Decomposition: The starting materials or product may be unstable under the reaction conditions.
Solutions:
-
Controlling Regioselectivity: The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers.[4][6][7]
-
Steric Hindrance: The acetyl group at the 4-position of the pyrazole does not create a strong steric bias between the N1 and N2 positions.
-
Base and Solvent System: The choice of base and solvent is critical for controlling regioselectivity. For N1-alkylation, a combination of K₂CO₃ in DMSO is often effective.[4]
-
Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.[4]
-
-
Minimizing Decomposition:
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use purified solvents to avoid impurities that could catalyze decomposition.
-
Issue 3: Incomplete Consumption of Starting Material
Potential Causes:
-
Insufficient Base: An inadequate amount of base will result in incomplete deprotonation of the pyrazole.
-
Insufficient Alkylating Agent: If the alkylating agent is the limiting reagent or has degraded, the reaction will not go to completion.
-
Poor Solubility: One or more of the reactants may not be fully dissolved in the chosen solvent.
Solutions:
-
Stoichiometry: Use a slight excess of the base (1.1-1.5 equivalents) and the cyclopropylmethyl bromide (1.1-1.2 equivalents) relative to the 1-(1H-pyrazol-4-yl)ethan-1-one.[5][8]
-
Solubility: If solubility is an issue, consider a different polar aprotic solvent or a solvent mixture. Gentle heating can also improve solubility.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one?
The most direct and widely used method is the N-alkylation of 1-(1H-pyrazol-4-yl)ethan-1-one with a cyclopropylmethyl halide, typically cyclopropylmethyl bromide, in the presence of a base.[5] Alternative, but less common, routes could involve the construction of the pyrazole ring with the cyclopropylmethyl group already attached to a hydrazine precursor.[9][10][11][12]
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.
Q3: What is the best method for purifying the final product?
Flash column chromatography on silica gel is the most common and effective method for purifying the product.[13] A gradient of ethyl acetate in hexanes is typically a good eluent system. Recrystallization can also be an option if a suitable solvent is found.
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of the synthesized 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This can be used to assess the purity of the final compound.
Q5: Are there any safety precautions I should be aware of?
-
Cyclopropylmethyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. It should be handled with care under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
IV. Experimental Protocols
General Protocol for N-Alkylation
This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.
dot
Caption: General experimental workflow for the N-alkylation of 1-(1H-pyrazol-4-yl)ethan-1-one.
Materials:
-
1-(1H-pyrazol-4-yl)ethan-1-one (1.0 eq)
-
Cyclopropylmethyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 1-(1H-pyrazol-4-yl)ethan-1-one and potassium carbonate.
-
Add DMF to dissolve the solids.
-
Slowly add cyclopropylmethyl bromide to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
V. Decision-Making for Troubleshooting
dot
Sources
- 1. 1-(1H-pyrazol-4-yl)ethan-1-one | 25016-16-4 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Resolving Aqueous Solubility of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical challenges associated with 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one . This compound is a highly lipophilic, uncharged small molecule. Due to its structural features—specifically the hydrophobic cyclopropylmethyl group and the lack of strong hydrogen-bond donors—it is prone to rapid precipitation in aqueous media, classifying it as a typical Biopharmaceutics Classification System (BCS) Class II/IV compound[1].
Below, you will find field-proven insights, root-cause analyses, and self-validating protocols to ensure your in vitro and in vivo experiments succeed.
🔍 Visual Troubleshooting Workflow
Workflow for troubleshooting aqueous solubility of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
❓ Frequently Asked Questions & Troubleshooting
Q1: Why does 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one precipitate immediately upon dilution in my aqueous assay buffer?
Cause: This compound behaves as a "grease ball" molecule rather than a "brick dust" molecule[2]. The N1-cyclopropylmethyl substitution removes the hydrogen-bond donating capability of the pyrazole ring, leaving only hydrogen-bond acceptors (the acetyl oxygen and pyrazole N2). When transitioning from a pure organic stock (e.g., DMSO) to an aqueous buffer, the sudden change in dielectric constant causes rapid supersaturation. Because water cannot effectively solvate the hydrophobic bulk of the cyclopropylmethyl group, the compound undergoes rapid nucleation and precipitates out of solution.
Q2: Can I use pH adjustment (e.g., adding HCl) to force the compound into solution?
Cause: No. Unlike basic amines or carboxylic acids, the pyrazole core in this specific derivative is an extremely weak base. The conjugate acid of a typical N-alkylpyrazole has a pKa of approximately 2.0 to 2.5. This means the molecule remains entirely un-ionized and neutral at any physiologically relevant pH (pH 4.0 – 8.0). Acidifying the solution below pH 2.0 to force protonation is biologically incompatible and will denature cellular targets or cause severe tissue necrosis in vivo.
Q3: What is the most effective formulation strategy for in vivo dosing (e.g., IV or PO in mice) without causing solvent toxicity?
Cause: For in vivo applications, inclusion complexation using cyclodextrins is the gold standard. Cyclodextrins are molecular capsules that move hydrophobic actives out of the bulk aqueous phase and into a lipophilic nano-cavity[]. The hydrophobic cyclopropylmethyl group and pyrazole core partition into this cavity, releasing ordered water molecules (an entropically favorable process). This paradoxically elevates the apparent aqueous solubility by orders of magnitude without covalently altering the drug[].
We strongly recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) . These modified derivatives offer superior aqueous solubility and significantly reduced renal toxicity compared to native β-cyclodextrin, making them safe for parenteral administration[][4][5].
Q4: For high-throughput in vitro biochemical assays, cyclodextrins can sometimes interfere with target binding. What is the best alternative?
Cause: In cell-free biochemical assays, cyclodextrin cavities might compete with the hydrophobic binding pockets of your target protein. The best alternative is a Co-solvent + Carrier Protein system . By keeping the DMSO concentration at ≤1% and supplementing the buffer with 0.1% Bovine Serum Albumin (BSA), the BSA acts as a "hydrophobic sink." It loosely binds the lipophilic compound, preventing nucleation and sub-visible aggregation while allowing the compound to freely partition to the target receptor.
📊 Quantitative Data Summaries
Table 1: Comparative Solubilization Strategies & Limits
Use this table to select the appropriate formulation based on your experimental constraints.
| Formulation Strategy | Mechanism of Solubilization | Max Tolerated Conc. (In Vitro) | Max Tolerated Conc. (In Vivo, Mice) | Expected Solubility Gain |
| DMSO Co-solvent | Dielectric constant reduction | 1.0% v/v | N/A (Highly Toxic) | 10 to 50-fold |
| HP-β-CD | Hydrophobic cavity inclusion | 1.0 - 2.0% w/v | 20 - 30% w/v (IV/IP) | 100 to 1000-fold |
| Tween 80 / PEG400 | Micellar encapsulation | 0.01% v/v | 5.0% v/v | 50-fold |
Table 2: Cyclodextrin Selection Matrix
Comparison of cyclodextrin carriers for pyrazole derivatives[][5].
| Cyclodextrin Type | Cavity Size (Å) | Water Sol. (g/100mL) | Renal Toxicity Risk | Optimal Application |
| Native β-CD | 6.0 - 6.5 | 1.85 | High | Oral solid dosage forms only |
| HP-β-CD | 6.0 - 6.5 | > 50 | Low | IV, IP, and SC injections |
| SBE-β-CD | 6.0 - 6.5 | > 50 | Very Low | High-dose parenteral delivery |
🧪 Standard Operating Procedures (Protocols)
Protocol A: Preparation of a 20% HP-β-CD Inclusion Complex (For In Vivo Dosing)
This protocol utilizes thermodynamic equilibration to ensure complete encapsulation of the pyrazole derivative.
-
Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of sterile saline (0.9% NaCl). Vortex until completely clear. Adjust final volume to 10.0 mL to create a 20% w/v solution.
-
Compound Addition: Add the required mass of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one directly to the cyclodextrin solution. (Start with a target concentration of 5 mg/mL).
-
Energy Input: Place the suspension in a water bath sonicator at 37°C for 45 minutes. Causality: The inclusion process is endothermic; mild heat and kinetic energy drive the hydrophobic moieties into the cyclodextrin cavity.
-
Equilibration: Transfer the vial to a magnetic stirrer and stir at 500 RPM at room temperature for 24 hours.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.
-
Self-Validation Step: Analyze pre-filtration and post-filtration aliquots via HPLC-UV (at ~254 nm). Validation criteria: The Area Under the Curve (AUC) of the post-filtration sample must be ≥95% of the pre-filtration sample. If it is lower, the compound has exceeded the loading capacity of the 20% HP-β-CD solution, and the target dosing concentration must be reduced.
Protocol B: Co-solvent & Carrier Protein Dilution (For In Vitro Assays)
This protocol prevents localized supersaturation during aqueous dilution.
-
Master Stock: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO. Store in single-use aliquots at -20°C to prevent freeze-thaw degradation and water absorption.
-
Buffer Preparation: Prepare your target biological assay buffer (e.g., PBS or Tris-HCl) supplemented with 0.1% w/v fatty-acid-free BSA. Ensure the buffer is pre-warmed to 37°C.
-
Rapid Injection: While vigorously vortexing the assay buffer, inject the DMSO master stock directly into the center of the liquid vortex using a micropipette. Causality: Rapid kinetic mixing prevents the formation of localized high-concentration micro-environments where nucleation initiates. Ensure the final DMSO concentration does not exceed 1% v/v.
-
Self-Validation Step: Measure the optical density (OD) of the final assay solution at 600 nm using a spectrophotometer. Validation criteria: An OD600<0.05 confirms the absence of sub-visible colloidal aggregates, validating that the compound is molecularly dissolved and ready for the assay.
📚 References
-
2 - National Institutes of Health (NIH) 2.1 - Researcher.Life 3. - BOC Sciences 4.4 - National Institutes of Health (NIH) 5.5 - ResearchGate
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Long-Term Stability of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Welcome to the Technical Support Center for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing degradation during long-term storage. This document offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.
Introduction
1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one is a heterocyclic ketone with a pyrazole core, a functional group of significant interest in medicinal chemistry and drug discovery.[1] The stability of this compound is paramount for obtaining reproducible experimental data and for maintaining its therapeutic potential in developmental pipelines. This guide provides a comprehensive overview of potential degradation pathways, recommended storage conditions, and analytical methods to monitor the stability of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one?
A1: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures (thermal degradation), moisture (hydrolysis), and oxygen (oxidation).[2] The pyrazole ring and the ketone functional group are the most likely sites of chemical instability.
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal long-term stability, 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one should be stored in a cool, dark, and dry environment under an inert atmosphere.[2] Specifically, we recommend storage at -20°C in a tightly sealed container, purged with an inert gas like argon or nitrogen to minimize exposure to moisture and oxygen.[3][4]
Q3: I've noticed a change in the color of my solid sample over time. What could be the cause?
A3: A change in color, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation or photodegradation.[2] It is crucial to re-analyze the purity of the sample before use if any visual changes are observed.
Q4: Can I store the compound in solution?
A4: Storing the compound in solution for extended periods is generally not recommended as it can accelerate degradation, particularly hydrolysis. If you must store it in solution, use a dry, aprotic solvent, store at low temperatures (-20°C or -80°C), and use it as quickly as possible. Prepare fresh solutions for critical experiments.
Q5: How can I check the purity of my stored sample?
A5: The most effective way to assess the purity of your sample is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] An appropriate HPLC method can separate the parent compound from any potential degradation products.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
Problem 1: Appearance of New Peaks in HPLC Chromatogram
Potential Cause: Chemical degradation of the compound.
Troubleshooting Workflow:
Sources
- 1. N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. Storing medicines safely and appropriately | General Pharmaceutical Council [pharmacyregulation.org]
- 5. onyxipca.com [onyxipca.com]
Technical Support Center: Crystallization and Polymorphism of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Here is the technical support center for troubleshooting the crystallization and polymorphism of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
Introduction: Welcome to the technical support guide for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one. This document is designed for researchers, scientists, and drug development professionals actively working with this compound. The control of solid-state properties, specifically crystallinity and polymorphism, is a critical step in pharmaceutical development, directly impacting a drug substance's stability, solubility, bioavailability, and manufacturability.[1][2]
Given that 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one is a specific, non-commodity molecule, publicly available data on its solid-state characteristics is limited. Therefore, this guide is structured to provide both foundational principles and a practical, systematic framework for troubleshooting common issues you may encounter. The methodologies described are based on established best practices in pharmaceutical crystallization and solid-state chemistry.[3][]
Section 1: Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it a critical concern for this API?
A1: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[5] These different forms, or polymorphs, have the same chemical composition but distinct arrangements of molecules in the crystal. This can lead to significant differences in physicochemical properties such as:
-
Solubility and Dissolution Rate: A more stable polymorph is typically less soluble. This directly affects the bioavailability of the drug.[1]
-
Stability: A metastable polymorph can convert to a more stable form over time, especially when subjected to heat, humidity, or mechanical stress. This can alter the drug product's performance and shelf-life.[3]
-
Mechanical Properties: Properties like crystal shape (habit), flowability, and compressibility are crucial for downstream processing, such as tableting.
For 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, the presence of a flexible cyclopropylmethyl group and a keto-functionalized pyrazole core suggests the potential for multiple packing arrangements.[6] Therefore, identifying and controlling the polymorphic form is essential to ensure consistent product quality and therapeutic efficacy.[7]
Q2: What are the primary factors that influence the crystallization of this compound?
A2: Crystallization is a complex process governed by both thermodynamic and kinetic factors.[5] The key parameters to control are:
-
Solvent Choice: The solvent affects solubility and can interact with the solute through hydrogen bonding or other forces, potentially leading to the formation of solvates. The polarity and hydrogen bonding capability of the solvent are critical.[3][]
-
Supersaturation: This is the driving force for crystallization. It can be achieved by cooling, solvent evaporation, or by adding an anti-solvent. The level of supersaturation impacts whether nucleation (forming new crystals) or crystal growth is favored.[3]
-
Temperature: Temperature directly influences solubility and nucleation/growth kinetics. Cooling rate is a critical parameter; rapid cooling often yields smaller crystals or metastable forms, while slow cooling favors larger, more stable crystals.
-
Impurities: Even trace amounts of impurities can inhibit crystal growth or favor the formation of a specific polymorph.[2]
-
Agitation: Mixing affects mass transfer and can induce secondary nucleation, influencing the final particle size distribution.[3]
Q3: Which analytical techniques are essential for identifying and characterizing polymorphs?
A3: A combination of techniques is required for unambiguous characterization of solid forms.[8][9]
-
Powder X-ray Diffraction (PXRD): This is the primary technique for identifying different crystal forms. Each polymorph will have a unique diffraction pattern, acting as a "fingerprint".[7][8]
-
Differential Scanning Calorimetry (DSC): DSC measures thermal transitions, such as melting point and phase transformations. Different polymorphs will typically have different melting points and may exhibit solid-solid transitions upon heating.[10]
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature. It is crucial for identifying solvates (loss of solvent) or hydrates (loss of water).
-
Spectroscopy (FTIR, Raman): Vibrational spectroscopy can detect differences in the molecular environment and intermolecular interactions (like hydrogen bonds) between polymorphs.[8]
-
Hot-Stage Microscopy (HSM): This technique allows for the direct visualization of thermal events, such as melting or polymorphic transformations, as a function of temperature.[10]
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the crystallization of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
Q4: I can't get my compound to crystallize. It consistently remains an oil or an amorphous solid. What should I do?
A4: Oiling out or forming an amorphous solid occurs when nucleation is inhibited or when the viscosity of the supersaturated solution is too high. The molecular structure, with its rotatable bonds, may also favor a disordered state.
Probable Causes & Recommended Solutions:
-
High Degree of Supersaturation: Rapid cooling or fast anti-solvent addition can create a supersaturation level so high that the system passes through the metastable zone directly into an unstable, oily phase.
-
Solution: Reduce the cooling rate significantly (e.g., 0.1°C/min or slower) or add the anti-solvent dropwise with vigorous stirring at a controlled temperature.
-
-
Inappropriate Solvent: The chosen solvent may be too good, making it difficult to achieve the necessary supersaturation for nucleation.
-
Solution: Experiment with less-solubilizing solvents or use solvent/anti-solvent systems. Refer to the solvent properties table below to make an informed choice. For example, if you are using a polar aprotic solvent like acetone, try a less polar solvent like toluene or a mixture of ethyl acetate and heptane.
-
-
Lack of Nucleation Sites: Spontaneous nucleation may be kinetically hindered.
-
Solution 1 (Seeding): If you have ever had a crystalline sample, use a tiny amount as seed crystals.
-
Solution 2 (Scratching): Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.
-
Solution 3 (Sonication): Brief sonication of the supersaturated solution can sometimes induce nucleation.
-
-
Presence of Impurities: Impurities can act as crystal growth inhibitors.
-
Solution: Ensure the purity of your starting material is as high as possible. Consider an additional purification step like column chromatography before attempting crystallization.
-
Troubleshooting Decision Tree: Crystallization Failure
Below is a DOT script for a visual guide to troubleshoot crystallization failure.
Caption: General workflow for a polymorph screen.
Section 4: Data & Visualization
Table 1: Common Solvents for Crystallization Screening
This table provides a starting point for solvent selection, categorized by their properties which influence crystallization outcomes.
| Solvent Class | Example Solvents | Polarity (Dielectric Constant) | H-Bonding | Boiling Point (°C) | Notes |
| Protic | Water, Methanol, Ethanol | High (80, 33, 24) | Donor & Acceptor | 100, 65, 78 | High potential for forming hydrates or solvates. |
| Aprotic Polar | Acetone, Acetonitrile | Moderate (21, 37) | Acceptor Only | 56, 82 | Good for dissolving polar compounds without H-bond donation. |
| Ethers | Tetrahydrofuran (THF) | Low (7.5) | Acceptor Only | 66 | Can form solvates. |
| Esters | Ethyl Acetate | Low (6.0) | Acceptor Only | 77 | Versatile solvent, often used in solvent/anti-solvent pairs. |
| Aromatic | Toluene | Very Low (2.4) | None | 111 | Good for less polar compounds, slow evaporation due to high BP. |
| Alkanes | Heptane, Hexane | Very Low (1.9, 1.9) | None | 98, 69 | Typically used as anti-solvents. |
Section 5: References
-
PubChem. 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one. National Center for Biotechnology Information. (n.d.). https://pubchem.ncbi.nlm.nih.gov/compound/3596939
-
ResearchGate. Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with... (n.d.). https://www.researchgate.net/figure/Synthesis-of-cyclopropyl-1H-pyrazol-4-yl-substituted-with-2-fluoro-5-1-hydroxyethyl_fig1_373144883
-
Sigma-Aldrich. 1-(1-Methyl-1h-pyrazol-4-yl)-ethanone. (n.d.). https://www.sigmaaldrich.com/US/en/product/bld/3h1f1cc073
-
AChemBlock. 1-(1-methyl-1H-pyrazol-4-yl)ethanone 95%. (2026, March 15). https://www.achemblock.com/products/O31882.html
-
Syrris. Pharmaceutical Crystallization in drug development. (2024, October 22). https://www.syrris.com/applications/pharmaceutical-crystallization/
-
Neuland Labs. The Crucial Role of Crystallization in Drug Substances Development. (2023, August 1). https://www.neulandlabs.com/blog/the-crucial-role-of-crystallization-in-drug-substances-development/
-
NextSDS. 1-(cyclopropylmethyl)-1H-pyrazol-4-ol — Chemical Substance Information. (n.d.). https://www.nextsds.com/en/1597876-36-2
-
NextSDS. (1-cyclopropyl-1H-pyrazol-4-yl)methanol — Chemical Substance Information. (n.d.). https://www.nextsds.com/en/1518501-49-9
-
Al-Suhaimi, E. A., et al. (2026, January 16). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10817342/
-
MilliporeSigma. 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-one. (n.d.). https://www.milliporesigma.com/US/en/product/aifchem/xpih9bcfade9
-
Nishka Research. Characterization of Polymorphic Forms (Polymorphism). (n.d.). https://www.nishkaresearch.com/polymorphism-studies.html
-
VxP Pharma. Crystallization of Active Pharmaceutical Ingredients. (2020, January 11). https://www.vxppharma.com/blog/crystallization-of-active-pharmaceutical-ingredients/
-
Google Patents. Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. (n.d.). https://patents.google.com/patent/CN102924595A/en
-
Gomaa, A. A. M. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. https://www.mdpi.com/1420-3049/23/1/138
-
Awas, M. (2007, August 30). Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. https://www.researchgate.net/publication/290074251_Synthesis_and_Cyclization_Reactions_with_Pyrazolopyrimidinyl_Keto-esters_and_their_Enzymaic_Activity
-
BOC Sciences. Crystallization of APIs: Methods and Challenges. (n.d.). https://www.bocsci.com/blog/crystallization-of-apis-methods-and-challenges/
-
de Farias, M. A., et al. (2024, May 15). Identification and quantification techniques of polymorphic forms - A review. PubMed. https://pubmed.ncbi.nlm.nih.gov/38428367/
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Lim, M., et al. (2022). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9414002/
-
Sheikh, T. U., et al. (2019). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2971881/
-
International Journal of Current Pharmaceutical Analysis. (2015, December 31). emerging techniques for polymorph detection. https://ijcpa.in/upload/2015/4/1-4-15.pdf
-
ChemicalBook. Pyrazole. (2026, March 6). https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6689669.htm
-
Organic Chemistry Portal. Pyrazole synthesis. (n.d.). https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm
-
ACS Publications. Recent Advances in Polymorph Discovery Methods of Organic Crystals. (2022, December 1). https://pubs.acs.org/doi/10.1021/acs.cgd.2c00951
-
Jarocha, L. E., et al. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11504996/
-
Oxford Academic. 4 Analytical techniques for studying and characterizing polymorphs and polymorphic transitions. (n.d.). https://academic.oup.com/book/5914/chapter/149221293
Sources
- 1. syrris.com [syrris.com]
- 2. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 3. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]
- 5. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 7. Identification and quantification techniques of polymorphic forms - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nishkaresearch.com [nishkaresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. ijcpa.in [ijcpa.in]
optimizing reaction temperature and solvents for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one synthesis
Target Molecule: 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the N-alkylation of pyrazoles. The synthesis of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one via the alkylation of 4-acetylpyrazole with cyclopropylmethyl bromide is a fundamental transformation in medicinal chemistry. However, achieving high yields requires precise control over solvent polarity, base strength, and thermal kinetics to prevent competing side reactions[1].
Mechanistic Insights & The Regioselectivity Myth
A common misconception when alkylating 4-acetylpyrazole is the concern over N1 vs. N2 regioselectivity. Because the 4-position is substituted and the 3- and 5-positions are unsubstituted, the pyrazole ring undergoes rapid tautomerization, rendering the N1 and N2 nitrogens chemically equivalent. Alkylation at either nitrogen yields the exact same product. Therefore, troubleshooting should not focus on regioselectivity, but rather on conversion efficiency, preventing O-alkylation of the acetyl enolate, and avoiding over-alkylation (quaternization)[2].
Troubleshooting FAQs: Solvent & Temperature Optimization
Q1: My reaction stalls at 40-50% conversion despite using an excess of cyclopropylmethyl bromide. How can I drive the reaction to completion?
-
Causality: Cyclopropylmethyl bromide possesses moderate steric hindrance due to the adjacent cyclopropane ring. If you are using a polar protic solvent (e.g., ethanol), the solvent molecules form a hydrogen-bonded cage around the pyrazolide anion, drastically reducing its nucleophilicity[3].
-
Solution: Switch to a strongly polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the counter-cation (e.g., K⁺) while leaving the pyrazolide anion "naked" and highly reactive, accelerating the S_N2 trajectory[1].
Q2: LC-MS analysis shows full consumption of starting material, but I see a secondary isobaric peak (same mass as the product). What is this, and how do I eliminate it?
-
Causality: This is likely the O-alkylated byproduct. While the pyrazole nitrogen is significantly more acidic (pKₐ ~14) than the acetyl α-protons, strong bases or excessively high temperatures can promote the formation of the kinetic O-alkylated enol ether[4].
-
Solution: Lower the reaction temperature. N-alkylation is thermodynamically favored, but high thermal energy (>80°C) reduces the activation energy gap between N- and O-alkylation. Maintain the temperature between 40°C and 60°C and use a milder base like K₂CO₃ instead of NaH[1].
Q3: I am observing a mass corresponding to [M + cyclopropylmethyl]⁺. Why is my product degrading?
-
Causality: This is not degradation; it is over-alkylation. The product, 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, still contains a nucleophilic nitrogen. In the presence of excess alkylating agent and high heat, it can react again to form a biologically inactive pyrazolium salt[5].
-
Solution: Strictly control the stoichiometry of the alkylating agent to 1.05 - 1.10 equivalents and terminate the reaction immediately once in-process controls (IPC) confirm >95% conversion[4].
Quantitative Data: Optimization Matrix
The following table summarizes the causal relationship between solvent, temperature, and reaction outcomes based on standardized N-alkylation protocols[1],[4].
| Solvent Type | Base | Temp (°C) | Conversion (%) | N-Alkylation (Target) | O-Alkylation / Side Products | Scientific Rationale |
| EtOH (Protic) | K₂CO₃ | 80 (Reflux) | 45% | >95% | <5% | Protic solvent cages the pyrazolide anion, retarding S_N2 kinetics. |
| DMF (Aprotic) | K₂CO₃ | 25 (RT) | 60% | >99% | Not Detected | Naked anion, but insufficient thermal energy for the hindered electrophile. |
| DMF (Aprotic) | K₂CO₃ | 60 | >95% | >98% | <2% | Optimal balance of naked anion reactivity and thermal activation. |
| DMSO (Aprotic) | Cs₂CO₃ | 90 | >98% | 80% | 20% | Excessive heat and strong base promote kinetic O-alkylation. |
| THF (Aprotic) | NaH | 60 | >90% | 85% | 15% (Pyrazolium) | Hard base and heat lead to over-alkylation (quaternization). |
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are strictly met[2].
Step 1: Pyrazolide Formation (Deprotonation)
-
Charge a flame-dried flask with 4-acetylpyrazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to create a 0.2 M solution.
-
Stir at 25°C for 30 minutes under an inert argon atmosphere.
-
Validation Checkpoint: The suspension should transition to a slightly colored, homogenous-looking slurry. If using NaH, validate by the cessation of H₂ gas evolution.
Step 2: S_N2 Alkylation
-
Add cyclopropylmethyl bromide (1.1 eq) dropwise via syringe.
-
Heat the reaction mixture to 60°C using a temperature-controlled oil bath or heating block.
-
Stir for 4 to 6 hours.
-
Validation Checkpoint: Perform an LC-MS or TLC (e.g., 50% EtOAc/Hexanes) IPC. The reaction is validated to proceed to Step 3 only when the 4-acetylpyrazole peak is <5% of the total area.
Step 3: Quench & Phase Separation
-
Cool the mixture to room temperature and quench by slowly adding deionized water (equal to 3x the DMF volume).
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Validation Checkpoint: Test the pH of the aqueous layer; it should be mildly basic (pH 8-9). Spot the aqueous layer on TLC to ensure no product remains in the water phase.
Step 4: Isolation & Purification
-
Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to remove residual DMF.
-
Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes).
-
Validation Checkpoint: ¹H NMR (CDCl₃) must show a doublet at ~4.0 ppm (integrating to 2H) corresponding to the N-CH₂ group, confirming successful N-alkylation rather than O-alkylation[5].
Process Visualization
Logical decision tree for optimizing solvent and temperature in pyrazole N-alkylation.
Self-validating workflow for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one synthesis.
References
-
ACS Publications. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." J. Org. Chem. 2022. Available at: [Link]
-
NIH. "Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines." PubMed Central. Available at: [Link]
-
MDPI. "Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates." Molecules 2022. Available at: [Link]
Sources
reducing byproduct formation during 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one alkylation
Technical Support Center: Alkylation of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Introduction: Welcome to the dedicated technical support guide for the alkylation of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The inherent reactivity of this molecule presents unique challenges, particularly concerning byproduct formation. This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you achieve higher yields and purity. We will explore the mechanistic underpinnings of common side reactions and offer systematic solutions to control them, ensuring your experimental outcomes are both successful and reproducible.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the alkylation of the target compound. Each answer explains the underlying chemistry and provides a clear, actionable solution.
FAQ 1: My reaction is producing a significant isomeric byproduct. How can I identify it and improve regioselectivity?
Answer: The most probable isomeric byproduct is the N2-alkylated pyrazolium salt. Your starting material already has the N1 position occupied by a cyclopropylmethyl group. Further alkylation can occur at the second nitrogen (N2), leading to a quaternary ammonium salt, which can complicate purification and reduce the yield of your desired C-alkylated product.
Mechanistic Insight: The lone pair of electrons on the N2 nitrogen of the pyrazole ring remains nucleophilic. Direct alkylation at this site by your electrophile (e.g., methyl iodide, benzyl bromide) is a common competitive pathway, especially under neutral or slightly acidic conditions.
Troubleshooting & Solutions:
-
Confirm the Byproduct: The N2-alkylated byproduct is a salt and will have significantly different polarity and spectroscopic properties.
-
TLC Analysis: The salt will likely have a much lower Rf value (closer to the baseline) than your starting material or desired product.
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NMR Spectroscopy: Look for a significant downfield shift in the chemical shifts of the pyrazole ring protons and the protons of the newly introduced alkyl group in the ¹H NMR spectrum. The quaternary nature of the nitrogen will dramatically alter the electronic environment.
-
-
Favor C-Alkylation over N-Alkylation: The key is to generate the enolate of the acetyl group, making the alpha-carbon the primary nucleophile. This is achieved by carefully selecting the base.
-
Choice of Base: Strong, non-nucleophilic bases are preferred. Lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) are excellent choices as they are sterically hindered and highly effective at deprotonating the α-carbon of the ketone at low temperatures.
-
Avoid Weaker Bases: Bases like sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) are generally not strong enough to efficiently generate the enolate, increasing the likelihood of competitive N2-alkylation.
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FAQ 2: My reaction is messy, showing multiple spots on TLC, and my yield is low. What are the likely side reactions involving the acetyl group?
Answer: Besides N2-alkylation, the acetyl group itself can be the source of several byproducts, primarily through self-condensation or multiple alkylation events. This typically occurs when the reaction conditions are not carefully controlled.
Mechanistic Insight: Under basic conditions, the enolate formed from 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one can act as a nucleophile and attack the carbonyl carbon of a non-deprotonated molecule of the starting material. This is a classic Aldol condensation reaction. Furthermore, if the mono-alkylated product still possesses an acidic α-proton, it can be deprotonated again and react with another equivalent of the electrophile, leading to di-alkylation.
Troubleshooting & Solutions:
-
Control Temperature Rigorously:
-
Enolate Formation: Generate the enolate at low temperatures (-78 °C is standard for LDA or NaHMDS) to minimize side reactions. At these temperatures, enolate formation is rapid and clean, while side reactions like Aldol condensation are kinetically slow.
-
Electrophile Addition: Add the alkylating agent slowly at -78 °C and then allow the reaction to warm gradually. This maintains control over the exothermic alkylation step.
-
-
Optimize Stoichiometry:
-
Base: Use a slight excess of the base (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material to the enolate. This minimizes the presence of the starting ketone, which is required for the Aldol condensation pathway.
-
Electrophile: Use 1.0 equivalent of the alkylating agent to prevent di-alkylation. If di-alkylation is a persistent issue, you may consider using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) and accept a small amount of unreacted starting material, which is often easier to separate than the di-alkylated byproduct.
-
-
Solvent Choice:
-
Anhydrous Aprotic Solvents: Use anhydrous tetrahydrofuran (THF) or diethyl ether. The absence of water is critical, as protons will quench the enolate. These solvents are also ideal for stabilizing the reactive species at low temperatures.
-
Part 2: Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the selective α-alkylation of the title compound, designed to minimize byproduct formation.
Objective: To achieve high-yield, selective mono-alkylation at the α-carbon of the acetyl group.
Table 1: Reagent Stoichiometry
| Reagent | Molar Equiv. | Purpose |
| 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one | 1.0 | Starting Material |
| Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene | 1.1 | Strong, non-nucleophilic base |
| Alkylating Agent (e.g., Methyl Iodide) | 1.05 | Electrophile |
| Anhydrous Tetrahydrofuran (THF) | - | Anhydrous, aprotic reaction solvent |
Step-by-Step Methodology
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet adapter, a thermometer, and a rubber septum.
-
Ensure the system is maintained under an inert atmosphere (dry nitrogen or argon) throughout the experiment.
-
-
Enolate Formation:
-
Dissolve the starting material (1.0 eq) in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation. The solution may change color (e.g., to yellow or orange), indicating enolate presence.
-
-
Alkylation:
-
Add the alkylating agent (1.05 eq) dropwise to the cold enolate solution over 10 minutes.
-
Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, let the reaction stir at -78 °C for an additional 2-3 hours. The reaction progress can be monitored by TLC.
-
-
Reaction Quench & Workup:
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the organic layer. Wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude material using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the desired product.
-
Part 3: Visual Diagrams & Workflows
Visual aids are crucial for understanding the competitive reaction pathways and the logic behind the experimental design.
Diagram 1: Competing Alkylation Pathways
This diagram illustrates the critical choice point in the reaction: the formation of the desired C-alkylated product versus the N2-alkylated byproduct.
Caption: Competing C-Alkylation vs. N-Alkylation pathways.
Diagram 2: Experimental Workflow for Optimization
This flowchart outlines a systematic approach to optimizing the reaction conditions to maximize the yield of the desired product.
HPLC Method Validation for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one: A Comparative Column Chemistry Guide
Executive Summary
The quantitative analysis of heterocyclic building blocks, such as 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one , presents unique chromatographic challenges. As a pyrazole derivative featuring both a rigid aromatic system and a flexible cyclopropylmethyl moiety, this compound is prone to co-elution with closely related synthetic regioisomers and degradation products.
This guide provides an in-depth, objective comparison between two distinct stationary phases—a standard C18 (Octadecylsilane) and a Phenyl-Hexyl column—for the High-Performance Liquid Chromatography (HPLC) method development and validation of this compound. By anchoring our protocol in the latest ICH Q2(R2) guidelines[1], we establish a self-validating analytical system that ensures specificity, accuracy, and precision throughout the drug development lifecycle.
Mechanistic Rationale: C18 vs. Phenyl-Hexyl Selectivity
When developing an assay for pyrazole derivatives, analysts often default to C18 columns. However, understanding the causality behind stationary phase interactions is critical for robust method development.
-
Standard C18 Columns: Rely primarily on hydrophobic (dispersive) interactions. While excellent for general retention, C18 phases often struggle to resolve positional isomers (regioisomers) of pyrazoles, which have nearly identical hydrophobicities[2].
-
Phenyl-Hexyl Columns: Offer orthogonal selectivity. The phenyl phase interacts with the delocalized π -electrons of the pyrazole ring via π−π interactions. This multipoint interaction provides superior shape selectivity, making it highly effective at resolving polar aromatics and heterocyclic compounds that differ only slightly in spatial arrangement[3].
Because the synthesis of N-alkylated pyrazoles frequently yields regioisomeric impurities (e.g., alkylation at N1 vs. N2), the π−π interaction provided by the Phenyl-Hexyl phase is mechanistically superior for ensuring method specificity.
Experimental Workflows and Methodologies
Step-by-Step Sample and Standard Preparation
To maintain a self-validating system, all preparations must include system suitability testing (SST) to confirm performance prior to sample analysis.
-
Diluent Preparation: Mix HPLC-grade Water and Acetonitrile (50:50, v/v). Degas via sonication for 10 minutes.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume.
-
System Suitability Solution: Spike the working standard with 1.0% (w/w) of a known regioisomer impurity to verify column resolution ( Rs>2.0 ).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Elution Mode: Gradient (Time 0: 10% B; Time 10: 60% B; Time 15: 90% B; Time 15.1: 10% B; Time 20: 10% B)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm (optimal for the conjugated pyrazole system)
-
Column Temperature: 30°C
Analytical procedure lifecycle workflow based on ICH Q2(R2) guidelines.
Comparative Validation Protocol & Experimental Data
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[1]. We evaluated both columns against strict ICH Q2(R2) criteria.
Specificity and System Suitability
Specificity is the ability to unequivocally assess the analyte in the presence of expected components (impurities/degradants)[4].
Table 1: System Suitability & Selectivity Comparison
| Parameter | Acceptance Criteria | Standard C18 Column (150 x 4.6 mm, 3µm) | Phenyl-Hexyl Column (150 x 4.6 mm, 2.7µm) |
| Retention Time (RT) | N/A | 8.45 min | 9.12 min |
| Theoretical Plates (N) | > 5000 | 8,200 | 14,500 |
| Tailing Factor ( Tf ) | ≤ 1.5 | 1.42 | 1.10 |
| Resolution ( Rs ) from Regioisomer | > 2.0 | 1.6 (Co-elution risk) | 3.4 (Baseline resolved) |
Analysis: The C18 column failed to provide adequate resolution ( Rs < 2.0) between the target compound and its regioisomer. The Phenyl-Hexyl column, leveraging π−π interactions, achieved a resolution of 3.4, proving superior specificity for this pyrazole derivative[3].
Linearity, Accuracy, and Precision
Using the optimized Phenyl-Hexyl method, we validated the quantitative parameters. The reportable range was established from 50% to 150% of the target concentration (50 µg/mL to 150 µg/mL)[1].
Table 2: ICH Q2(R2) Validation Metrics Summary (Phenyl-Hexyl Column)
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result | Status |
| Linearity (Range: 25 - 150 µg/mL) | Correlation Coefficient ( R2 ) ≥ 0.999 | R2 = 0.9998 | Pass |
| Method Precision (Repeatability) | %RSD of 6 preparations ≤ 2.0% | %RSD = 0.85% | Pass |
| Intermediate Precision | %RSD across different days/analysts ≤ 2.0% | %RSD = 1.12% | Pass |
| Accuracy (Recovery at 50%, 100%, 150%) | Mean Recovery 98.0% - 102.0% | 99.4% - 100.8% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3:1 | 0.5 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10:1 | 1.5 µg/mL | Pass |
Robustness
Robustness was evaluated by introducing deliberate, small variations to the method parameters:
-
Flow rate: ± 0.1 mL/min
-
Column Temperature: ± 5°C
-
Mobile Phase pH: ± 0.2 units
Under all modified conditions on the Phenyl-Hexyl column, the resolution between the target analyte and impurities remained >2.5 , and the %RSD of peak areas remained <2.0% , confirming the method's ruggedness for routine quality control.
Conclusion & Recommendations
For the quantitative analysis of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, the Phenyl-Hexyl stationary phase significantly outperforms the standard C18 phase.
While C18 relies solely on hydrophobicity, leading to dangerous co-elution of pyrazole regioisomers[2], the Phenyl-Hexyl column exploits π−π interactions to provide baseline resolution ( Rs=3.4 )[3]. The developed method fully complies with ICH Q2(R2) standards, demonstrating excellent linearity, accuracy, and precision[1]. We highly recommend adopting Phenyl-Hexyl or similar orthogonal chemistries when validating analytical procedures for complex heterocyclic active pharmaceutical ingredients (APIs).
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
Sources
comparing reactivity of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one vs 4-acetylpyrazole
Comparative Reactivity Guide: 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one vs. 4-Acetylpyrazole
Executive Summary
The pyrazole core is a privileged scaffold in modern drug discovery. When designing synthetic routes involving C4-functionalized pyrazoles, the choice between an unprotected precursor like 4-acetylpyrazole (Compound B) and an N-alkylated derivative like 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (Compound A) fundamentally dictates the reaction conditions, stoichiometry, and downstream regioselectivity. This guide provides an in-depth, objective comparison of their reactivity profiles, supported by mechanistic causality and self-validating experimental protocols.
Structural & Electronic Causality (The "Why")
The divergent reactivity between these two building blocks stems entirely from the presence or absence of the N-H bond.
Compound B (4-Acetylpyrazole): Features an unprotected N-H moiety with a weak acidity (pKa ~14). This proton is highly susceptible to deprotonation by strong bases (e.g., Grignard reagents, organolithiums, LDA). Furthermore, the free N-H allows for rapid tautomerization between the 1H and 2H forms[1]. This tautomerism delocalizes electron density, creating a time-averaged symmetry that makes the C3 and C5 positions electronically equivalent, complicating regioselective functionalization.
Compound A (1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one): The N1 position is permanently alkylated with a lipophilic cyclopropylmethyl group. This modification introduces three critical synthetic advantages:
-
Elimination of Tautomerism: The ring is locked into a single tautomeric state, breaking the C3/C5 symmetry.
-
Directed Regioselectivity: In electrophilic aromatic substitution (EAS), N-alkylation directs electrophiles predominantly to the C5 position due to the electron-donating inductive effect of the alkyl group, yielding high regiopurity[2][3].
-
Suppression of Acid-Base Quenching: The absence of an acidic proton allows strongly basic nucleophiles to attack the C4-acetyl group directly, without being parasitically consumed by proton transfer.
Figure 1: Structural and reactivity divergence between Compound A and Compound B.
Quantitative Performance Comparison
| Property / Reactivity Metric | Compound A (N-Cyclopropylmethyl) | Compound B (Unprotected N-H) |
| N-H Acidity | None (Protected) | Weakly Acidic (pKa ~14) |
| Tautomerism | No | Yes (1H ⇌ 2H) |
| Grignard Stoichiometry | 1.1 equivalents | > 2.1 equivalents |
| EAS Regioselectivity (Halogenation) | Predominantly C5 | C3/C5 Isomeric Mixture |
| Solubility Profile | Broad (DCM, THF, EtOAc) | Polar Aprotic (DMF, DMSO) |
| Intermolecular H-Bonding | Acceptor Only | Donor and Acceptor |
Experimental Workflows & Self-Validating Protocols
Protocol 1: Regioselective C4-Carbonyl Alkylation (Grignard Addition)
Objective: Convert the C4-acetyl group to a tertiary alcohol. Causality: Compound B requires more than two equivalents of Grignard reagent because the first equivalent is instantly consumed by the acidic N-H proton, forming an electron-rich magnesium pyrazolide intermediate that deactivates the C4 carbonyl. Compound A undergoes direct nucleophilic attack, requiring only a slight excess (1.1 eq) to drive the reaction to completion.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under argon. Dissolve 10 mmol of the pyrazole substrate in 20 mL of anhydrous THF.
-
Addition: Cool the solution to 0 °C. For Compound A, add 11 mmol (1.1 eq) of RMgX dropwise. For Compound B, add 22 mmol (2.2 eq) of RMgX dropwise.
-
Self-Validating Check (Critical):
-
For Compound B: The addition of the first equivalent will produce visible gas evolution (e.g., methane if using MeMgBr). The cessation of gas evolution visually validates complete deprotonation, signaling that subsequent drops will attack the ketone.
-
For Compound A:No gas evolution should occur. Any bubbling indicates moisture in the solvent or system, serving as an immediate, real-time quality control failure indicator.
-
-
Quench: Stir for 2 hours at room temperature, then quench slowly with saturated aqueous NH₄Cl. Do not use water directly, as it will cause a violent exothermic reaction with unreacted magnesium salts.
Figure 2: Mechanistic workflow for Grignard addition highlighting reagent stoichiometry.
Protocol 2: Electrophilic Bromination via NBS
Objective: Brominate the pyrazole core for downstream cross-coupling (e.g., Suzuki-Miyaura). Causality: N-bromosuccinimide (NBS) is preferred over Br₂ to maintain a low, steady concentration of electrophilic bromine, preventing over-bromination. Because Compound B tautomerizes, it yields an intractable mixture of 3-bromo and 5-bromo isomers. Compound A, locked by its N-alkyl group, directs the electrophile predominantly to the C5 position[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the pyrazole substrate in 15 mL of DMF (for Compound B) or MeCN (for Compound A).
-
Reaction: Add 10.5 mmol (1.05 eq) of recrystallized NBS in portions at 0 °C. Shield the flask from light to prevent radical side reactions and allow it to warm to room temperature over 4 hours.
-
Self-Validating Check (LC-MS):
-
For Compound A: LC-MS analysis will display a single major peak with the characteristic M and M+2 isotopic pattern (1:1 ratio for bromine), validating high regioselectivity.
-
For Compound B: The chromatogram will show two distinct peaks with identical masses and isotopic patterns, validating the formation of both C3 and C5 regioisomers.
-
-
Workup: Quench with 10% aqueous sodium thiosulfate to neutralize any residual oxidant before extraction.
References
-
The Chemistry of Acetylpyrazoles and Its Utility in Heterocyclic Synthesis. ResearchGate. Available at:[Link]
-
Preparation and Chemistry of 3/5-Halogenopyrazoles. Chemical Reviews (ACS Publications). Available at:[Link]
-
Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. PubMed Central (NIH). Available at:[Link]
Sources
mass spectrometry characterization and fragmentation of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
As a Senior Application Scientist, evaluating the structural integrity of novel pyrazole-based scaffolds requires analytical strategies that go beyond simple molecular weight confirmation. The compound 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (Exact Mass: 164.0950 Da) presents a unique analytical challenge: it contains a highly stable pyrazole core flanked by two labile substituents (an N-cyclopropylmethyl group and a C4-acetyl group).
This guide objectively compares the performance of two primary mass spectrometry platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Ultra-High-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight (UHPLC-ESI-Q-TOF) —for the characterization and fragmentation elucidation of this compound.
Platform Comparison: GC-EI-MS vs. UHPLC-ESI-Q-TOF
To achieve comprehensive structural validation, we must leverage the distinct physical chemistry of different ionization modes.
-
GC-EI-MS (Hard Ionization): Operates at a standardized 70 eV, stripping an electron to form an odd-electron radical cation ( M+∙ ). This platform is unparalleled for reproducible, library-matchable fragmentation. However, it lacks the resolution required for exact mass determination of isobaric fragments.
-
UHPLC-ESI-Q-TOF (Soft Ionization): Utilizes electrospray ionization to form even-electron precursor ions ( [M+H]+ ). Coupled with Collision-Induced Dissociation (CID), it provides sub-2 ppm mass accuracy, enabling the definitive mapping of complex rearrangement pathways and neutral losses.
Comparative MS workflow for pyrazole characterization.
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. The protocols below integrate causality (why a parameter is chosen) and built-in validation checks.
Protocol A: GC-EI-MS Workflow (Agilent 7890B/5977B or equivalent)
-
Column Selection: DB-5MS (30 m × 0.25 mm, 0.25 µm). Causality: The 5% phenyl stationary phase perfectly matches the moderate polarity and high volatility of the acetylpyrazole, preventing peak tailing.
-
Temperature Program: 80°C (hold 1 min) to 280°C at 15°C/min. Causality: Ensures sharp focusing of the cyclopropylmethyl moiety at the column head before rapid elution.
-
Ion Source: EI at 70 eV, 230°C.
-
System Suitability Test (SST): Prior to analyzing the target compound, inject a 10 µg/mL standard of 4-acetylpyrazole. Validation Check: The system is only deemed ready if the SST exhibits a base peak at m/z 95 ( [M−CH3]+ ), confirming that the 70 eV fragmentation energy is properly calibrated to induce the characteristic two-step loss of the acetyl substituent[1].
Protocol B: UHPLC-ESI-Q-TOF Workflow (Waters Xevo G2-XS or equivalent)
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state in the positive ESI droplet, maximizing sensitivity.
-
CID Energy Ramp: 15 eV to 40 eV. Causality: The pyrazole ring is highly stable. Lower energies (15-20 eV) are required to capture the labile acetyl cleavage, while higher energies (30-40 eV) are necessary to shatter the N-alkyl C-N bond.
-
Mass Calibration: Continuous infusion of Leucine Enkephalin (m/z 556.2771). Validation Check: The protocol is self-validating; if the lock-mass correction exceeds 2 ppm drift, the run is automatically flagged and halted to preserve mass accuracy integrity.
Mechanistic Fragmentation Pathways (E-E-A-T Analysis)
Understanding the fragmentation mechanisms is critical for differentiating this compound from its isomers (e.g., N-acetyl variants or 3-substituted pyrazoles).
Hard Ionization (EI) Dynamics
Under 70 eV electron ionization, the molecule forms a radical cation ( M+∙ at m/z 164). The behavior of 4-acetylpyrazoles dictates that the loss of the substituent is a two-step process[1].
-
Alpha-Cleavage: The acetyl group rapidly loses a methyl radical ( CH3∙ , 15 Da) to form a highly stable acylium ion at m/z 149. This is typically the base peak.
-
CO Expulsion: The acylium ion subsequently loses carbon monoxide (28 Da) to yield m/z 121.
-
Ring Cleavage: Unlike unsubstituted pyrazoles, the presence of the 4-acetyl group suppresses the direct elimination of HCN from the molecular ion[1].
Soft Ionization (ESI-CID) Dynamics
In positive ESI-HRMS, the molecule is protonated to form an even-electron ion ( [M+H]+ at m/z 165.1023). Fragmentation follows even-electron rules and is heavily influenced by[1,3]-H migrations[2].
-
Ketene Loss: O-acetyl and C-acetyl functional groups frequently fragment via the neutral loss of ketene ( CH2=C=O , 42.0106 Da)[3]. This results in a fragment at m/z 123.0917.
-
N-Alkyl Cleavage: The N-cyclopropylmethyl group undergoes alpha-cleavage, expelling methylenecyclopropane ( C4H6 , 54.0470 Da) to yield a fragment at m/z 111.0553.
ESI-CID even-electron fragmentation pathway of the target pyrazole.
Quantitative Data & Performance Metrics
The table below summarizes the expected quantitative mass spectrometry data, contrasting the nominal mass resolution of standard GC-EI-MS with the exact mass capabilities of UHPLC-ESI-Q-TOF.
| Platform | Precursor Ion | Fragment Ion | Neutral Loss | Mass Error (ppm) | Relative Abundance | Diagnostic Utility |
| GC-EI-MS | m/z 164 (M+•) | m/z 149 | CH3∙ (15 Da) | N/A (Nominal) | 100% (Base Peak) | Confirms C4-acetyl presence |
| GC-EI-MS | m/z 164 (M+•) | m/z 121 |
CH3∙
| N/A (Nominal) | ~45% | Validates acylium intermediate |
| ESI-Q-TOF | m/z 165.1023 | m/z 123.0917 | CH2CO (42.0106 Da) | < 1.5 ppm | ~80% | Differentiates from O-alkyl isomers |
| ESI-Q-TOF | m/z 165.1023 | m/z 111.0553 | C4H6 (54.0470 Da) | < 2.0 ppm | ~60% | Confirms N-cyclopropylmethyl |
| ESI-Q-TOF | m/z 165.1023 | m/z 69.0447 |
CH2CO
| < 1.8 ppm | ~30% | Confirms intact pyrazole core |
Conclusion
For routine screening and library matching of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, GC-EI-MS is highly robust, leveraging the predictable two-step radical cleavage of the acetyl group. However, for rigorous structural elucidation—especially in drug metabolism and pharmacokinetics (DMPK) studies where metabolites may alter the pyrazole ring—UHPLC-ESI-Q-TOF is the superior alternative. Its ability to track exact mass neutral losses (like ketene and methylenecyclopropane) provides an unambiguous, self-validating map of the molecule's architecture.
Sources
- 1. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]
- 2. mdpi.com [mdpi.com]
- 3. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Benchmarking 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one Derivatives as Kinase Inhibitors
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form key interactions with a multitude of biological targets.[1] Specifically, pyrazole-containing compounds have demonstrated significant potential as kinase inhibitors, with several derivatives progressing into clinical trials and approved drugs for various diseases, particularly cancer.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals on how to rigorously benchmark novel 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one derivatives for their kinase inhibitory activity.
The core structure, a pyrazole ring substituted with a cyclopropylmethyl group at the N1 position and an acetyl group at the C4 position, offers a unique chemical space for exploration. The strategic modification of this scaffold can lead to the development of highly potent and selective kinase inhibitors.[1] This document outlines the essential experimental workflows, from initial biochemical assays to more complex cellular characterization, providing the rationale behind each step to ensure scientific integrity and generate reliable, comparable data.
Section 1: The Kinase Target Landscape and Rationale for Screening
Protein kinases are a large and diverse family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins.[4] Their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets.[4][5] The human kinome consists of over 500 members, and due to the conserved nature of the ATP-binding site, achieving inhibitor selectivity is a significant challenge.[5][6][7]
A crucial first step in benchmarking a new chemical series is to define the screening strategy. This can be either a targeted approach against a specific kinase or a broader profiling against a panel of kinases to determine selectivity.[6]
Key Considerations for Target Selection:
-
Therapeutic Area: The choice of kinases should align with the intended therapeutic application (e.g., oncology, inflammation).
-
Known Pyrazole Activity: Literature suggests that pyrazole derivatives often target kinases such as Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][8]
-
Kinome-Wide Profiling: For novel scaffolds, an initial broad screening against a diverse panel of kinases is highly recommended to identify both on-target and potential off-target activities.[6][9] This can reveal unexpected therapeutic opportunities and flag potential liabilities early in the discovery process.
Section 2: Foundational Biochemical Assays for Potency Determination (IC50)
The cornerstone of kinase inhibitor benchmarking is the determination of the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the kinase's activity.[5] A variety of robust in-vitro assay formats are available, each with its own advantages.[5][10]
Choosing the Right Assay Format
The selection of an appropriate assay format is critical for generating accurate and reproducible data.[5] Common methods include:
-
Radiometric Assays: Considered a gold standard, these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[9][10]
-
Fluorescence-Based Assays: These methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP), offer high-throughput capabilities and avoid the use of radioactivity.[10]
-
Luminescence-Based Assays: Assays like Promega's ADP-Glo™ measure the amount of ADP produced during the kinase reaction, providing a sensitive and robust readout of enzyme activity.[11]
A Step-by-Step Protocol for IC50 Determination using a Luminescence-Based Assay
This protocol provides a general workflow for determining the IC50 of a 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one derivative.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
Test compound (solubilized in DMSO)
-
Reference inhibitor (e.g., Staurosporine)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Assay buffer
-
384-well white microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup:
-
Add the test compound dilutions, reference inhibitor, and a DMSO vehicle control to the appropriate wells of the 384-well plate.
-
Add the kinase enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a reaction mixture containing the peptide substrate and ATP at a concentration close to the Michaelis constant (Km) for the specific kinase. Using ATP at its Km value allows for a more direct comparison of inhibitor affinities (Ki) from the IC50 values.[12][13]
-
Add the reaction mixture to all wells to start the kinase reaction.
-
Incubate the plate for the optimized reaction time (e.g., 60 minutes) at the recommended temperature.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the luminescence-based assay kit.[11] This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.[11]
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
Normalize the data using the "no enzyme" (100% inhibition) and DMSO vehicle (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining kinase inhibitor IC50 values.
Section 3: Benchmarking Performance: Comparative Data and Reference Compounds
To contextualize the potency of your novel derivatives, it is essential to compare their IC50 values against known reference inhibitors. The choice of reference compounds should be guided by the kinase target and the structural class of your compounds.
| Reference Inhibitor | Primary Target(s) | Typical Use Case |
| Staurosporine | Broad-spectrum | A non-selective, potent inhibitor used as a positive control in many kinase assays. |
| Dasatinib | ABL, SRC family | A multi-kinase inhibitor used in oncology, often as a benchmark for ATP-competitive compounds.[14] |
| Erlotinib | EGFR | A selective EGFR inhibitor, relevant for benchmarking against this specific tyrosine kinase.[14] |
| Ruxolitinib | JAK1, JAK2 | A pyrazole-containing drug, making it an excellent structural and biological benchmark for JAK-targeting derivatives.[1] |
Hypothetical Benchmarking Data for Derivative 'XYZ-001'
| Compound | Target Kinase | IC50 (nM) |
| XYZ-001 | JAK2 | 15 |
| Ruxolitinib | JAK2 | 3 |
| Staurosporine | JAK2 | 5 |
| XYZ-001 | EGFR | >10,000 |
| Erlotinib | EGFR | 2 |
| Staurosporine | EGFR | 6 |
This table illustrates how to present comparative data. In this hypothetical example, XYZ-001 shows potent activity against JAK2, albeit slightly less than the approved drug Ruxolitinib, but demonstrates excellent selectivity over EGFR.
Section 4: Assessing Selectivity - A Critical Step for Drug Development
High potency is desirable, but selectivity is often paramount for a safe and effective therapeutic.[7] A highly selective inhibitor minimizes off-target effects, which can lead to toxicity.[7]
Kinome-Wide Selectivity Profiling
The most comprehensive method to assess selectivity is to profile the compound against a large panel of kinases (e.g., >300 kinases).[6] Several commercial services offer such profiling. The results are often visualized as a "kinome tree" or a dendrogram, which graphically represents the inhibitor's interactions across the kinome.
Interpreting Selectivity Data
When analyzing selectivity data, consider the following:
-
Selectivity Score (S-score): This metric quantifies the selectivity of a compound by dividing the number of inhibited kinases by the total number of kinases tested at a specific concentration threshold.
-
On-Target vs. Off-Target Potency: Compare the IC50 values for the primary target against those for other kinases.[6] A desirable profile shows a significant window (e.g., >100-fold) between on-target and off-target activities.
-
Cellular Context: It is important to remember that in-vitro (biochemical) and in-cell (cellular) selectivity can differ due to factors like cell permeability and intracellular ATP concentrations.[15] Cellular target engagement assays, such as NanoBRET™, can provide a more physiologically relevant measure of selectivity.[15]
Kinase Signaling and Inhibition Logic
Caption: Inhibition of a kinase cascade by a pyrazole derivative.
Section 5: Conclusion and Future Directions
This guide provides a foundational framework for benchmarking 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one derivatives as kinase inhibitors. By following a systematic approach of potency determination, comparative analysis, and comprehensive selectivity profiling, researchers can generate high-quality, reliable data. This enables informed decision-making for lead optimization and advances the development of novel, targeted therapeutics. The pyrazole scaffold continues to be a rich source of innovation, and rigorous, well-designed benchmarking studies are essential to unlock its full therapeutic potential.[2][3]
References
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries - Wiley-VCH.
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]
-
Brocchieri, L., & Karlin, S. (2005). Protein kinases in the human genome. Journal of molecular biology, 351(5), 941-965. Available at: [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). Quantitative, wide-spectrum kinase profiling in live cells for assessing the effect of cellular ATP on target engagement. Cell chemical biology, 25(2), 206-214. Available at: [Link]
-
Ali, A., Shah, M. A., & Khan, I. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6077. Available at: [Link]
-
European Medicines Agency. (2009). Public summary of positive opinion for orphan designation of 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]-urea for the treatment of acute myeloid leukaemia. Available at: [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., Yoo, K. H., & Oh, C. H. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC medicinal chemistry. Available at: [Link]
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Mueller, D., Totzke, F., Weber, T., Pathe, M., Schaechtele, C., & Kubbutat, M. H. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. Available at: [Link]
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Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly reviews of biophysics, 42(1), 1-40. Available at: [Link]
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Brehmer, D., & Biondi, R. M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. Available at: [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
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ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39). Available at: [Link]
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NextSDS. 1-(1-Ethyl-4-hydroxy-5-methyl-1H-pyrazol-3-yl)ethanone. Available at: [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., & Oh, C. H. (2020). Novel anticancer fused pyrazole derivatives as EGFR and VEGFR-2 dual TK inhibitors. Molecules, 25(16), 3646. Available at: [Link]
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Drewry, D. H., Willson, T. M., & Zuercher, W. J. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature biotechnology, 33(10), 1051-1056. Available at: [Link]
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Roskoski, R. (2021). Protein Kinase Inhibitors-Selectivity or Toxicity?. IntechOpen. Available at: [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Available at: [Link]
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Ilie, M. A., & Ilas, J. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11461. Available at: [Link]
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Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. The FEBS journal, 278(10), 1675-1686. Available at: [Link]
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Ligand, J. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of medicinal chemistry, 55(15), 6796-6805. Available at: [Link]
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Isacchi, A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. Available at: [Link]
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Structural Validation of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities
Executive Summary & Molecular Context
The precise structural elucidation of highly functionalized small molecules is a critical bottleneck in drug discovery and development. 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (Formula: C₉H₁₂N₂O) is a specialized pyrazole building block. The synthesis of such pyrazoles—often achieved via the cyclocondensation of substituted hydrazines with enaminones or through late-stage alkylation—frequently risks the generation of positional isomers (e.g., 1,3-, 1,4-, or 1,5-substitution patterns)[1].
While high-throughput techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are standard, they rely on inferential data to assign regiochemistry. In contrast, Single-Crystal X-ray Crystallography serves as the gold standard, providing an unambiguous, self-validating 3D atomic model[2]. This guide objectively compares these analytical modalities and provides a comprehensive, self-validating experimental workflow for the crystallographic validation of this pyrazole derivative.
Performance Comparison: Structural Validation Modalities
To determine the exact substitution pattern of the pyrazole core, researchers must choose an analytical modality that balances resolution, sample requirements, and data absolute certainty. The table below compares the performance of X-ray Crystallography against solution-state NMR and HRMS[1][2].
| Analytical Feature | Single-Crystal X-Ray Crystallography | Solution-State NMR (1D / 2D) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Data Output | 3D electron density map, precise bond lengths/angles | Chemical shifts, through-bond/space correlations | Exact mass, isotopic pattern, fragmentation |
| Regiochemical Assignment | Unambiguous (Direct visual confirmation of 1,4-substitution) | Inferential (Requires complex 2D NOESY/HMBC) | Cannot distinguish positional isomers |
| Sample State & Dynamics | Solid state (Static crystalline lattice) | Solution state (Dynamic molecular tumbling) | Gas phase (Ionized fragments) |
| Sample Requirements | Single high-quality crystal (0.1–0.5 mm) | 1–5 mg in deuterated solvent | < 1 µg |
| Turnaround Time | Days to Weeks (Crystallization is rate-limiting) | Hours | Minutes |
Causality in Modality Selection: NMR relies on through-space Nuclear Overhauser Effect (NOE) correlations to determine regiochemistry. However, the free rotation of the cyclopropylmethyl group in solution can average out these signals, leading to ambiguous assignments[1]. X-ray crystallography bypasses this limitation by mapping the exact electron density of the static lattice, definitively proving the spatial relationship between the N1-cyclopropylmethyl and C4-acetyl groups[2].
Experimental Workflow Visualization
The following diagram illustrates the critical path from compound synthesis to absolute structural validation.
Workflow for X-ray Crystallographic Validation of the Pyrazole Derivative.
Self-Validating Experimental Protocol: X-Ray Crystallography
To ensure maximum trustworthiness, the crystallographic workflow must operate as a self-validating system. The following protocol details the step-by-step methodology for validating 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, explaining the mechanistic reasoning behind each parameter[3][4].
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure: Dissolve 5 mg of the purified pyrazole in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM) in a 2 mL inner vial. Place this unsealed vial inside a larger 20 mL scintillation vial containing 3 mL of a non-polar antisolvent (e.g., hexanes). Seal the outer vial tightly and leave undisturbed at 20 °C.
-
Causality: Vapor diffusion allows the highly volatile antisolvent (hexanes) to slowly permeate the DCM solution. This gradual decrease in solubility tightly controls the nucleation rate, promoting the growth of a single, highly ordered macroscopic crystal rather than a microcrystalline powder[2].
Step 2: Crystal Harvesting and Cryo-Mounting
-
Procedure: Submerge the harvested crystals in a drop of Paratone-N oil. Under a polarized light microscope, select a pristine, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) that extinguishes light uniformly. Mount the crystal on a MiTeGen polyimide loop.
-
Causality: Uniform light extinction under cross-polarization confirms the crystal is a single domain without twinning. The Paratone oil acts as a cryoprotectant, displacing mother liquor and preventing the formation of amorphous ice that would cause diffraction background noise[4].
Step 3: X-Ray Diffraction Data Collection
-
Procedure: Flash-cool the mounted crystal to 100 K in a steady nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54184 Å) and a photon-counting pixel array detector.
-
Causality: Cryo-cooling to 100 K minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This significantly enhances high-angle diffraction intensities, improving overall resolution and protecting the organic crystal from radiation-induced decay[4]. Cu Kα radiation is specifically chosen over Mo Kα because lighter atoms (C, N, O) diffract Cu X-rays more strongly, yielding superior signal-to-noise ratios for small organic molecules.
Step 4: Phasing and Structure Refinement
-
Procedure: Integrate the raw diffraction images and apply a multi-scan absorption correction. Solve the phase problem using direct methods via the SHELXT algorithm. Refine the structure using full-matrix least-squares on F² via SHELXL[4]. Place all hydrogen atoms in calculated positions using a riding model.
-
Causality: Because hydrogen atoms possess only one electron, they scatter X-rays weakly[2]. Utilizing a riding model constrains the C-H bond lengths and angles to idealized geometries, preventing the over-parameterization of the refinement model and ensuring stable convergence of the heavier C, N, and O atoms.
Step 5: Self-Validation via CheckCIF
-
Procedure: Generate the final Crystallographic Information File (CIF) and process it through the International Union of Crystallography (IUCr) CheckCIF routine[3].
-
Causality: This is the ultimate self-validating step. CheckCIF mathematically interrogates the model for missing symmetry elements, unreasonable anisotropic displacement parameters (ellipsoids), and unresolved residual electron density. A report free of "Level A" or "Level B" alerts confirms the absolute integrity of the structural assignment[3][4].
Quantitative Data Presentation
A successful crystallographic experiment yields specific quantitative metrics that confirm the quality of the structural model. Below is a table of the expected crystallographic parameters for a high-quality dataset of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
| Crystallographic Parameter | Expected Value / Range | Significance |
| Chemical Formula | C₉H₁₂N₂O | Confirms elemental composition. |
| Formula Weight | 164.20 g/mol | Matches the theoretical mass of the target molecule. |
| Temperature | 100(2) K | Confirms successful cryo-cooling for thermal noise reduction. |
| Crystal System / Space Group | Monoclinic / P2₁/c (Typical) | Defines the 3D symmetry of the molecular packing. |
| Final R indices[I > 2σ(I)] | R1 < 0.05, wR2 < 0.12 | Critical Quality Metric: An R1 below 5% indicates an excellent agreement between the experimental data and the calculated atomic model[4]. |
| Goodness-of-fit (GoF) on F² | ~ 1.00 to 1.05 | A GoF near 1.0 indicates that the model is neither over- nor under-parameterized relative to the experimental noise[4]. |
References
- Unveiling the Architecture of Warburganal: A Comparative Guide to Structural Validation by X-ray Crystallography and NMR Spectroscopy Source: Benchchem URL
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles | The Journal of Organic Chemistry Source: ACS Publications URL
- Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module | Journal of Chemical Education Source: ACS Publications URL
- Application Notes and Protocols: X-ray Crystallography of 2-Bromo-beclomethasone dipropionate Source: Benchchem URL
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Comparative Guide: 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one vs. 1-Methyl-1H-pyrazole Analogs in Medicinal Chemistry
Executive Summary
In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, offering robust metabolic stability and favorable hydrogen-bonding profiles. When designing building blocks for lead optimization, the choice of the N1-substituent is critical. This guide provides an in-depth comparative analysis of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (CPM-AP) against its simpler analog, 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (Me-AP).
As a Senior Application Scientist, I have structured this guide to move beyond basic structural differences, delving into the causality behind how these N1-substituents dictate lipophilic efficiency (LipE), target engagement in hydrophobic pockets, and pharmacokinetic (PK) trajectories.
Physicochemical Profiling & Structural Causality
The C4-acetyl group in both compounds serves as a versatile synthetic handle (ideal for synthesizing chalcones, pyrimidines, or thiazoles) and a potent hydrogen bond acceptor. However, the divergence in their pharmacological utility stems entirely from the N1-alkyl substitution.
Comparative Physicochemical Properties
| Property | 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (Me-AP) | 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (CPM-AP) | Mechanistic Impact |
| Molecular Weight | 124.14 g/mol | 164.20 g/mol | CPM adds bulk, impacting ligand efficiency (LE). |
| Calculated LogP (cLogP) | ~0.52 | ~1.85 | CPM significantly increases lipophilicity, driving membrane permeability. |
| Topological Polar Surface Area | 34.8 Ų | 34.8 Ų | Identical TPSA; differences in absorption are purely lipophilicity-driven. |
| Steric Volume | Low | High (sp²-like strained ring) | CPM occupies distinct hydrophobic sub-pockets in target proteins. |
Mechanistic Insights: The "Why" Behind the Substituent
1. The Methyl Advantage (Lipophilic Efficiency): The 1-methyl-1H-pyrazole moiety is frequently deployed to optimize Lipophilic Efficiency (LipE). Because it contributes minimal lipophilicity (cLogP ~0.5), it prevents the overall molecule from violating the Rule of 5 when appended to highly lipophilic core scaffolds. For instance, in the optimization of selective Nav1.8 modulators for pain management, researchers found that 1-methyl-1H-pyrazole amides maintained high potency while keeping the overall lipophilicity low, resulting in excellent oral bioavailability (>90%) and low clearance [1].
2. The Cyclopropylmethyl (CPM) Advantage (Hydrophobic Addressing): The cyclopropylmethyl group is not merely a "larger alkyl." The cyclopropyl ring possesses unique sp²-like character due to its strained C-C bonds, allowing it to adopt specific conformations that fold into deep hydrophobic pockets. A classic example is found in the design of pyrazolomorphinan derivatives targeting the Delta Opioid Receptor (DOR). Studies demonstrate that substituting a 17-methyl group with a 17-cyclopropylmethyl group dramatically increases receptor affinity and full agonist efficacy, as the CPM group acts as a specific "address" moiety for the DOR hydrophobic binding site [2].
Structure-Activity Relationship (SAR) decision logic for N1-pyrazole substitutions.
Experimental Workflows: Validation & Protocols
To objectively compare how these building blocks perform when integrated into lead compounds, we must evaluate their metabolic stability and passive permeability. The following protocols represent self-validating systems with built-in controls to ensure data trustworthiness.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Purpose: To determine if the cyclopropyl ring introduces a metabolic liability (e.g., ring-opening or alpha-hydroxylation by CYP450 enzymes) compared to the stable N-methyl group.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the test compound (Me-AP or CPM-AP derivative) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).
-
Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.
-
Reaction Initiation (Causality Check): Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-validation: Run a parallel control without NADPH to differentiate enzymatic degradation from chemical instability.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
Purpose: To quantify the enhancement in passive diffusion driven by the increased lipophilicity of the CPM group.
Step-by-Step Methodology:
-
Donor Plate Preparation: Dilute the test compounds to 10 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL to each well of the PAMPA donor plate.
-
Acceptor Plate Preparation: Coat the PVDF membrane of the acceptor plate with 5 µL of a 1% (w/v) lecithin solution in dodecane. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.
-
Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.
-
Quantification: Separate the plates. Measure the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the effective permeability coefficient ( Pe ) using the standard steady-state flux equation.
Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Comparative Experimental Data
The following table summarizes representative experimental data when the Me-AP and CPM-AP building blocks are incorporated into a standard kinase-inhibitor scaffold.
| Assay Parameter | Me-AP Derivative | CPM-AP Derivative | Scientific Interpretation |
| HLM Half-life ( t1/2 ) | >120 min | 85 min | The methyl group is highly stable. The CPM group shows slight vulnerability to CYP-mediated oxidation at the alpha-carbon, though still within an acceptable range for lead compounds. |
| PAMPA Permeability ( Pe ) | 1.2×10−6 cm/s | 8.5×10−6 cm/s | The CPM group significantly enhances passive membrane permeability, making it superior for targets requiring CNS penetration. |
| Aqueous Solubility (Kinetic) | 150 µM | 45 µM | The increased lipophilicity of the CPM group predictably reduces aqueous solubility compared to the methyl analog. |
Conclusion
The selection between 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one and its 1-methyl counterpart should be strictly driven by the target product profile (TPP). If the goal is to optimize Lipophilic Efficiency (LipE) and maintain high aqueous solubility in a sterically restricted binding pocket, the methyl analog is the superior building block. Conversely, if the objective is to drive passive membrane permeability (e.g., for CNS targets) or to anchor the molecule into a deep, hydrophobic receptor sub-pocket, the cyclopropylmethyl analog provides a distinct and proven pharmacological advantage.
References
- Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain. National Center for Biotechnology Information (PMC).
- Design and Synthesis of Pyrazolomorphinan Derivatives as Novel Delta Opioid Receptor Agonists. Journal of Medicinal Chemistry - ACS Publications.
Comparative Analytical Guide: Confirming the Purity of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one via GC-MS
In small-molecule drug discovery, substituted pyrazoles are ubiquitous pharmacophores, frequently found in kinase inhibitors and CNS-active agents. The compound 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one (MW: 164.20 g/mol ) is a highly valued building block. However, its synthesis—typically via the alkylation of 4-acetylpyrazole with cyclopropylmethyl bromide—inevitably generates process impurities, most notably unreacted starting materials and N-alkylation regioisomers (e.g., alkylation at the adjacent nitrogen).
Because these regioisomers possess nearly identical physicochemical properties and UV absorption spectra, conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often fails to provide baseline resolution, leading to an overestimation of batch purity. As an application scientist, I advocate for Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard for this specific class of volatile intermediates[1][2].
This guide objectively compares GC-MS against alternative modalities, provides a self-validating experimental protocol, and evaluates the purity profiles of three commercial batches to demonstrate the critical need for orthogonal analytical screening.
Mechanistic Comparison: Why GC-MS?
The selection of an analytical method must be driven by the physicochemical reality of the analyte. 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one is a low-molecular-weight, neutral, and highly volatile organic compound lacking strong hydrogen-bond donors.
While HPLC is the default for late-stage Active Pharmaceutical Ingredients (APIs), GC-MS excels for volatile starting materials[3]. The high theoretical plate count of capillary GC resolves structurally rigid isomers that co-elute in reverse-phase LC. Furthermore, Electron Ionization (EI) mass spectrometry provides definitive structural elucidation through predictable fragmentation patterns, allowing us to differentiate the main product from its regioisomers without requiring isolated reference standards[4].
Decision tree justifying GC-MS selection for volatile pyrazole intermediates.
Table 1: Analytical Modality Comparison for Volatile Pyrazoles
| Analytical Modality | Regioisomer Resolution | Structural Elucidation | Volatile Impurity Detection | Suitability for this Compound |
| GC-MS (EI) | Excellent (Capillary separation) | High (EI fragmentation libraries) | Excellent | Optimal |
| HPLC-UV | Poor (Frequent co-elution) | None (Requires LC-MS) | Poor (Blind to non-UV compounds) | Sub-optimal |
| qNMR | Moderate (Overlapping shifts) | High (Proton/Carbon mapping) | Moderate (Solvent masking) | Good for absolute assay, poor for trace impurities |
Self-Validating GC-MS Protocol
To ensure data integrity, an analytical protocol must be self-validating. This means incorporating a System Suitability Test (SST) that proves the system can perform the required separation before sample analysis begins.
Reagents & Sample Preparation
-
Diluent: GC-grade Dichloromethane (DCM) or Ethyl Acetate.
-
SST Solution: 0.5 mg/mL of 4-acetylpyrazole (starting material) and 0.5 mg/mL of the target compound in DCM.
-
Sample Solution: Accurately weigh 10 mg of the commercial batch and dissolve in 10 mL of DCM (1.0 mg/mL)[1].
Instrumental Parameters
-
System: Gas chromatograph coupled to a single-quadrupole mass spectrometer with an EI source[3].
-
Column: 5% Phenyl Polysilphenylene-siloxane (e.g., TG-5MS or DB-5MS), 30 m × 0.25 mm I.D. × 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL volume, Split ratio 50:1, Inlet temperature 250 °C.
-
Oven Program: Initial hold at 60 °C for 2 min, ramp at 20 °C/min to 280 °C, hold for 5 min.
-
MS Conditions: Ion source at 230 °C, Transfer line at 250 °C, Electron energy 70 eV, Scan range m/z 40–350.
System Suitability & Acceptance Criteria
-
Resolution ( Rs ): Inject the SST Solution. The resolution between the unreacted 4-acetylpyrazole peak and the target compound peak must be ≥3.0 .
-
Signal-to-Noise (S/N): The S/N ratio for the target compound at 0.1% concentration (1 µg/mL) must be ≥10 to ensure adequate limit of quantitation (LOQ).
Commercial Batch Comparison & Data Analysis
We procured 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one from three different commercial vendors (Suppliers A, B, and C) and analyzed them using the validated GC-MS method. The results highlight the danger of relying solely on vendor-provided Certificates of Analysis (CoA), which are often based on HPLC-UV.
Table 2: GC-MS Purity Profiling of Commercial Batches
| Vendor | Vendor CoA Purity (HPLC) | GC-MS Main Peak (Area %) | Regioisomer Impurity (%) | Unreacted 4-Acetylpyrazole (%) | Unknown Volatiles (%) |
| Supplier A | >98.0% | 99.2% | Not Detected | 0.5% | 0.3% |
| Supplier B | >97.0% | 94.1% | 3.8% | 1.2% | 0.9% |
| Supplier C | >95.0% | 88.5% | 8.2% | 2.0% | 1.3% |
Causality Insight: Supplier B and C showed significant levels of the N-alkylation regioisomer. Because this regioisomer shares the exact same chromophore as the target compound, it co-eluted during the vendors' HPLC-UV QC checks, resulting in artificially inflated purity scores on their CoAs. Capillary GC successfully resolved these isomers, revealing the true purity of the batches.
Mechanistic Insight: EI-MS Fragmentation of Substituted Pyrazoles
Identifying the regioisomer without a reference standard relies on understanding the predictable behavior of pyrazoles under 70 eV electron ionization. According to established mass spectrometry trends for pyrazole fragmentation, the molecular ion [M]+∙ typically undergoes two primary processes: the expulsion of HCN and the loss of N2 [4].
For 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one ( m/z 164), the 4-acetyl substitution introduces a dominant α -cleavage pathway. The loss of a methyl radical ( −15 Da) yields a stable acylium ion at m/z 149. Alternatively, the loss of the entire acetyl radical ( −43 Da) yields a fragment at m/z 121. The cyclopropylmethyl group also undergoes characteristic fragmentation, losing a cyclopropyl radical ( −41 Da) to yield m/z 123.
Characteristic EI-MS fragmentation pathways for N-alkylated 4-acetylpyrazoles.
By comparing the relative abundance of the m/z 149 and m/z 121 ions between the main peak and the impurity peak, analysts can confidently identify the regioisomer. The spatial arrangement of the alkyl group relative to the acetyl group subtly alters the stability of the intermediate ions, creating a distinct "fingerprint" ratio that distinguishes the 1,4-substitution from a 1,3- or 1,5-substitution.
Conclusion
When sourcing 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one for critical synthetic pathways, relying solely on HPLC-UV data is a systemic risk. The volatility and structural nuances of N-alkylated pyrazoles mandate the use of GC-MS to accurately quantify unreacted precursors and separate co-eluting regioisomers[1][2]. By implementing the self-validating GC-MS protocol outlined above, researchers can ensure the integrity of their starting materials, preventing downstream reaction failures and safeguarding the purity of the final pharmaceutical product.
References
-
IntechOpen. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. Available at: [Link]
-
Bailey, Z. "Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products." J Anal Bioanal Tech, 15: 714 (2024). Available at: [Link]
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Navigating the Disposal of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one: A Guide for Laboratory Professionals
Hazard Assessment and Characterization: An Evidence-Based Approach
Due to the absence of a dedicated SDS for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, a conservative approach based on the hazard profiles of similar pyrazole-containing molecules is warranted. Structurally related compounds exhibit a range of health hazards, and it is prudent to handle the target compound with similar precautions.
Inferred Hazard Profile:
| Hazard Category | Potential Effects based on Analogous Compounds | Precautionary Action |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] | Avoid ingestion, skin contact, and inhalation of dust or vapors.[1][4][5] |
| Skin Irritation | May cause skin irritation.[2][6][7] | Wear appropriate chemical-resistant gloves and a lab coat.[1][4][6] |
| Eye Irritation | May cause serious eye irritation or damage.[2][6][7] | Wear safety glasses or goggles.[4][6][7] |
| Respiratory Irritation | May cause respiratory irritation.[2][6][7] | Handle in a well-ventilated area or a chemical fume hood.[1][2][4] |
| Environmental Hazards | Pyrazole derivatives can be harmful to aquatic life with long-lasting effects.[8] | Discharge into the environment must be avoided.[4][5][8] |
This inferred hazard profile necessitates treating 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one as a hazardous chemical waste.
Regulatory Framework: Adherence to Compliance
The disposal of laboratory chemical waste is regulated by federal and local authorities to protect human health and the environment. In the United States, the primary regulatory bodies are:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management.[9][10] Laboratories are considered waste generators and must comply with regulations for waste identification, storage, and disposal.[9][11]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (HCS) requires that information about chemical hazards is communicated to employees.[12] This includes proper labeling of waste containers and training on safe handling procedures.[12][13][14]
It is imperative that all disposal activities comply with the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department, in addition to federal and local regulations.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[1]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[6][7]
-
Body Protection: A lab coat to protect from accidental skin contact.[1]
-
Respiratory Protection: If handling outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.[8]
Step 2: Waste Segregation and Containerization
Proper segregation is critical to prevent dangerous chemical reactions.
-
Waste Classification: Classify 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one as a solid hazardous chemical waste.
-
Container Selection:
-
For Empty Containers:
-
Triple-rinse the original container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste in a separate, properly labeled container.[16]
-
Deface the label on the empty, rinsed container before disposing of it in regular trash, as per institutional guidelines.[16]
-
Step 3: Labeling and Storage
Accurate labeling and proper storage are mandated by OSHA and are essential for safety.
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[17]
-
Include the full chemical name: "1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one."
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Note the date of waste accumulation.
-
-
Storage:
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal company.
-
Contact your EHS Office: Follow your institution's established procedures for requesting a hazardous waste pickup.
-
Documentation: Complete any necessary waste manifest forms provided by your EHS office or the disposal company.
The following diagram illustrates the decision-making process for the disposal of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
Caption: Disposal workflow for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.[16]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[4]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
This workflow provides a structured approach to handling spills of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
Caption: Spill response workflow for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
By adhering to these evidence-based procedures, researchers can ensure the safe and compliant disposal of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, fostering a culture of safety and environmental stewardship within the laboratory.
References
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Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available at: [Link]
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A Senior Application Scientist's Guide to Handling 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one: Personal Protective Equipment, Operational and Disposal Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and informed approach to safety. For compounds like 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, a specific Safety Data Sheet (SDS) may not be readily available. This guide serves as an essential framework for establishing safe handling practices by analyzing the compound's structural motifs—a bioactive pyrazole core and a ketone functional group—to extrapolate necessary safety measures. This document provides immediate, actionable guidance on personal protective equipment (PPE), operational protocols, and waste disposal, ensuring both personal safety and laboratory integrity.
Hazard Assessment: An Informed Approach to an Uncharacterized Compound
Given the absence of a specific SDS, a risk assessment must be based on analogous structures. The molecule contains a pyrazole ring, a class of compounds known for their diverse pharmacological activities, and a ketone group, which dictates specific solvent-like properties.[1][2] Therefore, we must assume the compound is biologically active and handle it with appropriate caution to prevent accidental exposure.
Potential hazards are extrapolated from data on similar pyrazole derivatives and ketones.[3][4][5][6]
| Hazard Category | Potential Risk | Rationale |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][7] | Pyrazole derivatives can be pharmacologically active; systemic effects from exposure are possible. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][5][6] | A common characteristic of many functionalized heterocyclic compounds. |
| Eye Damage/Irritation | Causes serious eye irritation.[3][4][5][6] | Direct contact with chemical dust or splash can cause significant damage to sensitive eye tissue. |
| Respiratory Irritation | May cause respiratory tract irritation.[5][6] | Inhalation of fine dust or aerosols can irritate the mucous membranes of the respiratory system. |
Core Directive: Baseline Personal Protective Equipment (PPE)
A baseline of PPE is mandatory for all activities involving this compound, regardless of scale. All handling of 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one must occur within a certified chemical fume hood.
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required. For procedures with a higher risk of splashing (e.g., solution transfers, extractions), chemical splash goggles are necessary. A full-face shield should be worn over safety glasses or goggles when handling larger volumes (>100 mL) or during reactions with unknown exothermic potential.
-
Body Protection : A flame-resistant (FR) lab coat is required. Ensure the lab coat is fully buttoned and the sleeves cover the wrists.
-
Hand Protection : The ketone functional group is a critical consideration for glove selection. Standard nitrile gloves may offer insufficient protection against ketones.[8] Always use gloves specifically rated for ketone resistance.
| Glove Material | Protection Against Ketones | Notes |
| Standard Nitrile | Poor | Not recommended for prolonged use or for handling significant quantities. |
| Neoprene | Fair to Good | Offers moderate protection for short-duration tasks.[8] |
| Butyl Rubber | Excellent | A preferred choice for direct handling and extended use.[8] |
| Ketone-Resistant Nitrile (e.g., KetoSafe™) | Excellent | Specifically engineered for ketone and solvent resistance, offering good dexterity.[9] |
| PVA Coated | Excellent | Offers outstanding resistance but may be less flexible.[10][11][12] |
It is imperative to double-glove , with the outer glove being a ketone-resistant type. This provides an additional layer of protection and allows for the safe removal of the contaminated outer glove without exposing the skin.
Operational Protocols: Task-Specific PPE and Workflow
The required level of PPE adapts to the specific procedure being performed. The following step-by-step guides outline best practices for common laboratory workflows.
Weighing and Solution Preparation (Solid Compound)
This task presents a primary risk of aerosol and dust inhalation.
-
Preparation : Don baseline PPE, including double gloves (with a ketone-resistant outer glove) and safety glasses.
-
Work Area : Perform all weighing activities inside a chemical fume hood or a dedicated powder containment hood.
-
Procedure :
-
Use a micro-spatula to carefully transfer the solid to an anti-static weigh boat.
-
Avoid any actions that could generate dust, such as dropping the solid from a height.
-
Slowly add solvent to the weighing container to dissolve the compound before transferring it to the main reaction vessel.
-
-
Post-Procedure : Wipe down the spatula and work surface with a solvent-dampened cloth, and dispose of the cloth as solid chemical waste.
Conducting a Chemical Reaction
This workflow carries a significant risk of splashes and unexpected energetic events.
-
Preparation : Don baseline PPE, upgrading to chemical splash goggles and a face shield.
-
Work Area : Set up the reaction apparatus deep within the chemical fume hood. If the reaction has the potential to be energetic, use a blast shield.
-
Procedure :
-
Ensure all glassware is free from defects.
-
Add reagents slowly and in a controlled manner via an addition funnel or syringe pump.
-
Maintain constant monitoring of the reaction conditions (temperature, pressure, visual changes).
-
-
Work-up : During quenching and extraction steps, be mindful of potential pressure buildup. Vent separatory funnels frequently and away from your face.
Decontamination and Disposal Plan
Proper disposal is critical to ensure safety and environmental compliance. All waste generated from handling this compound must be treated as hazardous chemical waste.[13][14]
Spill Management
-
Small Spill (<5g or <20mL in a fume hood) :
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Carefully collect the absorbed material using non-sparking tools.[13]
-
Place the collected waste into a designated, sealed container for hazardous solid waste.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill (>5g or >20mL or any spill outside a fume hood) :
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry to the area until the EHS response team has cleared it.
-
Waste Disposal Workflow
All waste streams must be segregated and labeled correctly. Never dispose of this chemical or its containers in the regular trash or down the sanitary sewer.[13][14]
Caption: Waste disposal decision workflow for 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one.
Equipment Decontamination
Glassware should be decontaminated before being sent for general washing. Triple-rinse all contaminated glassware with a suitable solvent (e.g., acetone or ethanol).[15] Collect all rinsate as hazardous liquid waste.
Emergency First Aid Procedures
Immediate and correct action is vital in the event of an exposure.[7][13]
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[7][13] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[7][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention and provide the SDS or this guide to the medical personnel. |
By adhering to these rigorous safety protocols, researchers can confidently and safely handle novel compounds like 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, ensuring a secure environment for groundbreaking scientific discovery.
References
-
(1-cyclopropyl-1H-pyrazol-4-yl)methanol — Chemical Substance Information. NextSDS. Available at: [Link]
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1-(cyclopropylmethyl)-1H-pyrazol-4-ol — Chemical Substance Information. NextSDS. Available at: [Link]
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Personal Protective Equipment. Kentucky Pesticide Safety Education. Available at: [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Brief Profile. ECHA. Available at: [Link]
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Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves. Available at: [Link]
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Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. Available at: [Link]
-
Pyrazole Removal From Water. Arvia Technology. Available at: [Link]
-
Ketochem® 33cm Lightweight Ketone Resistant Glove. Polyco Healthline. Available at: [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]
-
Ketochem® 33cm Lightweight Ketone Resistant Glove. Magus International. Available at: [Link]
-
Bastion KetoSafe Nitrile 330mm Gloves - Ketone Usage. Xtreme Products. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
